molecular formula C26H26ClN3O2 B1673098 Jtc-801 CAS No. 244218-51-7

Jtc-801

Cat. No.: B1673098
CAS No.: 244218-51-7
M. Wt: 448.0 g/mol
InChI Key: NQLIYKXNAXKMBL-UHFFFAOYSA-N
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Description

JTC 801 is an antagonist of the nociceptin receptor (ORL1;  Ki = 44.5 nM;  IC50 = 94 nM) that is >100-, >100-, and >3-fold more selective for ORL1 over the related δ-, κ-, and µ-opioid receptors, respectively. It demonstrates anti-nociceptive effects in acute pain models in mice upon oral administration at 1 mg/kg.>JTC-801 is an opioid analgesic drug used in scientific research. This compound is a selective antagonist for the nociceptin receptor, also known as the ORL-1 receptor. The noiciceptin receptor has complex effects which are involved in many processes involved in pain and inflammation responses, and activation of this receptor can either increase or reduce pain depending on dose. Drugs acting at the noiciceptin receptor may influence the effects of traditional analgesics such as NSAIDs, μ-opioid agonists, and cannabinoids. This compound is an orally active drug that blocks the nociceptin receptor and produces analgesic effects in a variety of animal studies, and is particularly useful for neuropathic pain and allodynia associated with nerve injury.

Properties

IUPAC Name

N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2.ClH/c1-3-18-8-11-21(12-9-18)31-16-19-6-4-5-7-22(19)26(30)29-20-10-13-25-23(15-20)24(27)14-17(2)28-25;/h4-15H,3,16H2,1-2H3,(H2,27,28)(H,29,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLIYKXNAXKMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415525
Record name JTC-801
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244218-51-7
Record name JTC-801
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Record name JTC-801
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Record name 244218-51-7
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Record name JTC-801
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Foundational & Exploratory

JTC-801: A Selective NOP Receptor Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTC-801, chemically identified as [N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl) benzamide monohydrochloride], is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding affinity, in vitro and in vivo functional activity, and the underlying signaling pathways. The information is intended to support further research and development of NOP receptor antagonists for various therapeutic applications, including pain management and neuropsychiatric disorders.

Core Pharmacology and Mechanism of Action

This compound exhibits high affinity and selectivity for the human NOP receptor. Its antagonistic properties have been demonstrated through the inhibition of N/OFQ-induced signaling cascades.

Binding Affinity and Selectivity

This compound demonstrates a significantly higher affinity for the NOP receptor compared to classical opioid receptors (μ, δ, and κ). This selectivity is crucial for minimizing off-target effects.

ReceptorSpeciesPreparationRadioligandParameterValueReference
NOP (ORL1) HumanHeLa cells expressing hORL1[³H]-nociceptinKi8.2 nM[3]
HumanHeLa cells expressing hORL1[³H]-nociceptinKi44.5 nM[1]
HumanHeLa cells expressing hORL1[³H]-nociceptinIC₅₀94 ± 8.6 nM[3]
RatCerebrocortical membraneIC₅₀472 nM
μ-Opioid HumanKi102.9 nM
HumanIC₅₀325 nM
RatCerebrocortical membraneIC₅₀1831 nM
κ-Opioid HumanKi1057.5 nM
HumanIC₅₀>10 µM
δ-Opioid HumanKi8647.2 nM
HumanIC₅₀>10 µM
Functional Antagonism

This compound effectively antagonizes NOP receptor activation by N/OFQ. This has been demonstrated in vitro through the reversal of N/OFQ-mediated inhibition of adenylyl cyclase and in functional assays measuring G-protein coupling.

AssayCell Line/PreparationAgonistParameterValueReference
cAMP Accumulation HeLa cells expressing hORL1Nociceptin (1 nM)IC₅₀2.58 µM
[³⁵S]GTPγS Binding Rat brain membranesN/OFQInhibitionThis compound (1 µM) reversed N/OFQ-stimulated binding

NOP Receptor Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation by its endogenous ligand, N/OFQ, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. This compound acts by blocking the initial binding of N/OFQ to the NOP receptor, thereby preventing these downstream effects.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling JTC801 This compound NOP_R NOP Receptor JTC801->NOP_R Blocks G_protein Gi/o Protein NOP_R->G_protein Activates NOFQ N/OFQ NOFQ->NOP_R Binds AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ca_channel ↓ Ca²⁺ Influx (Voltage-gated Ca²⁺ channels) G_protein->Ca_channel Modulates K_channel ↑ K⁺ Efflux (Inwardly rectifying K⁺ channels) G_protein->K_channel Modulates MAPK MAPK Pathway (ERK1/2, p38, JNK) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Leads to Cellular Response Cellular Response cAMP->Cellular Response Ca_channel->Cellular Response K_channel->Cellular Response MAPK->Cellular Response Radioligand_Binding_Workflow prep Prepare membranes from HeLa cells expressing hORL1 incubate Incubate membranes with [³H]-nociceptin and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand via rapid filtration incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine IC₅₀ and Ki values quantify->analyze cAMP_Assay_Workflow cell_culture Culture HeLa cells expressing hORL1 pre_incubation Pre-incubate cells with varying concentrations of this compound cell_culture->pre_incubation stimulation Stimulate adenylyl cyclase with forskolin in the presence of a fixed concentration of nociceptin pre_incubation->stimulation lysis_detection Lyse cells and measure intracellular cAMP levels using a suitable assay kit stimulation->lysis_detection analysis Analyze dose-response curve to determine the IC₅₀ of this compound lysis_detection->analysis Hot_Plate_Test_Workflow acclimatize Acclimatize mice to the experimental environment administer Administer this compound or vehicle (i.v. or p.o.) acclimatize->administer place_on_plate Place the mouse on a hot plate maintained at a constant temperature (e.g., 55°C) administer->place_on_plate measure_latency Record the latency to a nociceptive response (e.g., hind paw licking, jumping) place_on_plate->measure_latency analyze_data Compare the response latencies between this compound and vehicle-treated groups measure_latency->analyze_data

References

The Function of JTC-801 in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTC-801 is a potent and selective, orally active non-peptidic antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1] This technical guide provides an in-depth overview of the function of this compound within the central nervous system (CNS). It consolidates key preclinical findings, elucidates its mechanism of action, and details the experimental protocols used to characterize its effects. The primary role of this compound in the CNS is the modulation of pain and anxiety, with emerging research exploring its potential in other neurological and pathological conditions.

Introduction to the Nociceptin/Orphanin FQ (N/OFQ) System

The N/OFQ system is the fourth member of the opioid family and plays a complex role in a variety of physiological and pathological processes within the CNS, including pain perception, mood, anxiety, and reward.[1][2] The NOP receptor, a G protein-coupled receptor (GPCR), is activated by its endogenous ligand, N/OFQ.[2] Activation of the NOP receptor generally leads to the inhibition of neurotransmitter release. This compound, by antagonizing the NOP receptor, blocks the effects of endogenous N/OFQ, thereby modulating these downstream signaling pathways.

Mechanism of Action of this compound

This compound acts as a competitive antagonist at the NOP receptor. Its high affinity and selectivity for the NOP receptor over classical opioid receptors (μ, δ, κ) make it a valuable tool for investigating the specific functions of the N/OFQ system. By blocking N/OFQ binding, this compound prevents the activation of G protein-dependent signaling cascades, which include the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels.

Signaling Pathway of the NOP Receptor and this compound Antagonism

The following diagram illustrates the signaling pathway of the NOP receptor and the antagonistic action of this compound.

NOP_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Ca_channel Ca2+ Channel Ca_ion Ca2+ Influx Ca_channel->Ca_ion Reduced K_channel K+ Channel K_ion K+ Efflux K_channel->K_ion Increased G_protein->AC Inhibition G_protein->Ca_channel Inhibition G_protein->K_channel Activation NOFQ N/OFQ NOFQ->NOP Binds & Activates JTC801 This compound JTC801->NOP Binds & Blocks ATP ATP ATP->AC

Figure 1: NOP Receptor Signaling and this compound Antagonism.

Quantitative Data on this compound

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: Receptor Binding Affinity and Potency
ParameterSpeciesPreparationValueReference
Ki (NOP Receptor)HumanRecombinant (HeLa cells)8.2 nM
IC50 ([³H]-nociceptin binding)HumanRecombinant (HeLa cells)94 ± 8.6 nM
Selectivity (vs. μ-opioid)Human-~12.5-fold
Selectivity (vs. κ-opioid)Human-~129-fold
Selectivity (vs. δ-opioid)Human-~1055-fold
Table 2: In Vivo Efficacy in Pain Models
Animal ModelSpeciesAdministrationDosageEffectReference
Neuropathic Pain (CCI)RatOral (in food)0.03% - 0.06%Alleviated heat-evoked hyperalgesia
Neuropathic Pain (L5 Spinal Nerve Transection)MouseOralDose-dependentRelieved thermal hyperalgesia
Acute Pain (Formalin Test)RatIntravenous0.01 mg/kg (MED)Reduced nociceptive response
Acute Pain (Formalin Test)RatOral1 mg/kg (MED)Reduced nociceptive response
Nociceptin-induced AllodyniaMouse-0.3 mg/kgDecreased allodynia
Table 3: In Vivo Efficacy in a PTSD Model
Animal ModelSpeciesAdministrationDosageEffectReference
Single-Prolonged Stress (SPS)RatIntraperitoneal6 mg/kg (once daily)Reversed mechanical allodynia, thermal hyperalgesia, and anxiety-like behavior

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

[³⁵S]-GTPγS Binding Assay

This assay measures the functional activity of G protein-coupled receptors.

Objective: To determine the antagonist effect of this compound on N/OFQ-stimulated G protein activation.

Methodology:

  • Membrane Preparation: Rat brain tissues are homogenized in a buffer and centrifuged to isolate the cell membranes containing the NOP receptors.

  • Incubation: The brain membranes are incubated with a fixed concentration of N/OFQ, [³⁵S]-GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of this compound.

  • Separation: The reaction is terminated, and the bound [³⁵S]-GTPγS is separated from the unbound through rapid filtration.

  • Quantification: The amount of bound [³⁵S]-GTPγS is quantified using liquid scintillation counting. A decrease in [³⁵S]-GTPγS binding in the presence of this compound indicates its antagonistic activity.

GTPgS_Binding_Workflow A Rat Brain Tissue Homogenization B Centrifugation to Isolate Cell Membranes A->B C Incubation of Membranes with: - N/OFQ - [³⁵S]-GTPγS - Varying [this compound] B->C D Rapid Filtration to Separate Bound and Unbound [³⁵S]-GTPγS C->D E Liquid Scintillation Counting of Bound [³⁵S]-GTPγS D->E F Data Analysis: Inhibition of N/OFQ-stimulated Binding E->F

Figure 2: Workflow for [³⁵S]-GTPγS Binding Assay.
Rat Model of Post-Traumatic Stress Disorder (PTSD) - Single-Prolonged Stress (SPS)

Objective: To evaluate the therapeutic potential of this compound in a model of co-morbid pain and anxiety.

Methodology:

  • SPS Procedure: Male Sprague Dawley rats are subjected to a single-prolonged stress paradigm, which involves a sequence of stressors (e.g., restraint, forced swim, and ether exposure).

  • This compound Administration: A subset of SPS-exposed rats receives daily intraperitoneal injections of this compound (e.g., 6 mg/kg) for a specified period (e.g., days 7-21 post-SPS).

  • Behavioral Testing:

    • Anxiety-like Behavior: Assessed using the elevated plus-maze, where an increase in time spent in the open arms indicates an anxiolytic effect.

    • Pain Sensitivity: Measured by withdrawal responses to thermal (e.g., plantar test) and mechanical (e.g., von Frey filaments) stimuli. A reversal of hyperalgesia and allodynia is indicative of an analgesic effect.

  • Biochemical and Molecular Analysis:

    • N/OFQ and Corticosterone Levels: Measured in serum, cerebrospinal fluid (CSF), and specific brain regions (e.g., amygdala, hippocampus, periaqueductal gray) using radioimmunoassay.

    • NOP Receptor Expression: Quantified in relevant brain regions using immunoblotting (protein) and real-time PCR (mRNA).

SPS_Model_Workflow A Single-Prolonged Stress (SPS) Induction in Rats B Daily Intraperitoneal Administration of this compound or Vehicle A->B C Behavioral Assessments: - Elevated Plus-Maze (Anxiety) - Thermal & Mechanical Nociceptive Tests (Pain) B->C D Biochemical & Molecular Analyses: - N/OFQ & Corticosterone Levels (RIA) - NOP Receptor Expression (Immunoblotting, RT-PCR) B->D E Comparison of this compound Treated vs. Vehicle Treated SPS Rats C->E D->E

Figure 3: Experimental Workflow for the Rat SPS Model.

Emerging Roles of this compound

While the primary focus of this compound research has been on pain and anxiety, recent studies have uncovered a potential role for this compound in cancer therapy. This appears to be independent of its NOP receptor antagonist activity and is related to the induction of a pH-dependent form of cell death termed "alkaliptosis" in cancer cells. This is an active area of investigation and falls outside the scope of its direct function in the central nervous system via NOP receptor antagonism.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the N/OFQ-NOP receptor system in the central nervous system. Its function as a potent and selective NOP receptor antagonist has been demonstrated to effectively reverse pain and anxiety-like behaviors in preclinical models. The data suggest that NOP receptor antagonists like this compound hold therapeutic potential for conditions involving co-morbid pain and anxiety, such as PTSD. Further research, including clinical trials, is necessary to translate these preclinical findings to human applications. Although early clinical trials for neuropathic and postoperative pain were initiated, they were suspended for undisclosed reasons.

References

JTC-801: A Technical Guide to its Modulation of the PI3K-Akt-mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTC-801, a selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor, has demonstrated significant anti-proliferative, anti-migratory, and pro-apoptotic effects in various cancer cell lines.[1][2] A primary mechanism underlying these effects is the downregulation of the phosphatidylinositol 3-kinase (PI3K)-Akt-mammalian target of rapamycin (mTOR) signaling pathway.[1][3] This technical guide provides an in-depth overview of the effects of this compound on this critical cellular pathway, including a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological and experimental workflows.

Introduction to this compound and the PI3K-Akt-mTOR Pathway

This compound, chemically known as N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide, is a potent and selective antagonist of the ORL1 receptor, a G protein-coupled receptor (GPCR). While initially investigated for its role in pain modulation, recent research has highlighted its potential as an anti-cancer agent.

The PI3K-Akt-mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of PI3K, which then phosphorylates and activates Akt. Activated Akt, in turn, modulates a variety of downstream targets, including mTOR, a key regulator of protein synthesis and cell growth.

Mechanism of Action: this compound and PI3K-Akt-mTOR Inhibition

This compound exerts its anti-cancer effects by inhibiting the PI3K-Akt-mTOR pathway, leading to decreased cell proliferation, migration, and invasion, and the induction of apoptosis. The primary molecular event is the significant reduction in the phosphorylation of key proteins in this cascade, namely Akt and mTOR, as well as the downstream effector p70S6K.

While the direct molecular link between ORL1 receptor antagonism by this compound and the subsequent inhibition of the PI3K-Akt-mTOR pathway is an area of ongoing research, it is known that GPCRs can modulate PI3K/Akt signaling through various crosstalk mechanisms. It is hypothesized that by antagonizing the ORL1 receptor, this compound disrupts a signaling cascade that normally promotes the activation of the PI3K-Akt-mTOR pathway in certain cancer cells.

G ORL1 ORL1 Receptor PI3K PI3K ORL1->PI3K Inhibits (presumed) JTC801 This compound JTC801->ORL1 Akt Akt PI3K->Akt p mTOR mTOR Akt->mTOR p p70S6K p70S6K mTOR->p70S6K p Proliferation Cell Proliferation, Survival, Migration p70S6K->Proliferation

Caption: Proposed mechanism of this compound action on the PI3K-Akt-mTOR pathway.

Quantitative Data Summary

The inhibitory effects of this compound on the PI3K-Akt-mTOR pathway have been quantified in studies on melanoma cells (M14) and osteosarcoma cells (U2OS). The key findings are summarized in the tables below.

Table 1: Effect of this compound on Protein Phosphorylation
Cell LineTreatmentp-Akt (fold change vs. control)p-mTOR (fold change vs. control)p-p70S6K (fold change vs. control)Citation(s)
M1410 µM this compound (24h)~0.5~0.5~0.5
Table 2: Phenotypic Effects of this compound
Cell LineAssayTreatmentEffect (vs. control)Citation(s)
M14Cell Proliferation (CCK-8)10 µM this compound (48h & 72h)Significant decrease
M14Cell Migration (Transwell)10 µM this compound (24h)~2.3-fold decrease
M14Cell Invasion (Transwell)10 µM this compound (24h)~2.4-fold decrease
M14Apoptosis (Annexin V/PI)10 µM this compound (24h)15.74% vs 6.61% apoptotic cells

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on the PI3K-Akt-mTOR pathway.

Western Blot Analysis of Protein Phosphorylation

This protocol details the detection of total and phosphorylated levels of Akt, mTOR, and p70S6K.

G start Cell Culture & This compound Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection (ECL) secondary->detect analyze Image Analysis & Quantification detect->analyze

Caption: Workflow for Western blot analysis.

a. Cell Lysis and Protein Extraction:

  • Culture cells (e.g., M14 melanoma cells) to 70-80% confluency.

  • Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extracts.

b. Protein Quantification:

  • Determine the protein concentration of the lysates using a Bicinchoninic Acid (BCA) Protein Assay Kit according to the manufacturer's protocol.

  • Prepare protein standards (e.g., Bovine Serum Albumin - BSA) and a standard curve.

  • Incubate samples and standards with the BCA working reagent.

  • Measure the absorbance at 562 nm using a microplate reader.

  • Calculate protein concentrations based on the standard curve.

c. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

d. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically, but a starting dilution of 1:1000 is common.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein signal to the total protein signal, and then to the loading control.

Cell Proliferation (CCK-8) Assay

This colorimetric assay measures cell viability and proliferation.

G seed Seed Cells in 96-well Plate treat Add this compound or Vehicle Control seed->treat incubate Incubate for Various Time Points treat->incubate cck8 Add CCK-8 Reagent incubate->cck8 incubate2 Incubate for 1-4 hours cck8->incubate2 read Measure Absorbance (450 nm) incubate2->read

Caption: Workflow for the CCK-8 cell proliferation assay.
  • Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of culture medium.

  • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treat cells in triplicate with various concentrations of this compound or vehicle control.

  • Incubate for different time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Transwell Migration and Invasion Assay

This assay assesses the effect of this compound on the migratory and invasive capacity of cancer cells.

  • For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and incubate to allow for gelling. For migration assays, this step is omitted.

  • Pre-treat cells with this compound or vehicle control for 24 hours.

  • Harvest and resuspend the cells in serum-free medium.

  • Seed the pre-treated cells into the upper chamber of the Transwell insert.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for a period that allows for cell migration/invasion (e.g., 4-24 hours).

  • Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.

  • Count the stained cells in multiple fields of view under a microscope.

  • Express the results as the average number of migrated/invaded cells per field.

Apoptosis (Annexin V-FITC/PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).

  • Harvest the cells, including any floating cells from the culture medium.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate at room temperature in the dark for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

This compound demonstrates promising anti-cancer properties by effectively inhibiting the PI3K-Akt-mTOR signaling pathway. This leads to a reduction in cancer cell proliferation, migration, and invasion, and promotes apoptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the molecular mechanisms of this compound and evaluate its therapeutic potential. Further studies are warranted to elucidate the precise molecular link between ORL1 receptor antagonism and PI3K pathway modulation and to establish the efficacy of this compound in preclinical in vivo models.

References

JTC-801 Induced Alkaliptosis in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel anti-cancer compound JTC-801 and its mechanism of inducing a unique form of programmed cell death known as alkaliptosis. This compound, initially identified as a selective antagonist for the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, exhibits potent cytotoxic effects against a broad range of cancer cells, particularly pancreatic ductal adenocarcinoma (PDAC). This document details the core signaling pathways, presents quantitative data on its efficacy, and outlines the experimental protocols used to elucidate its mechanism of action.

Core Concepts of this compound-Induced Alkaliptosis

This compound induces a pH-dependent form of regulated cell death termed alkaliptosis, which is distinct from other known cell death pathways such as apoptosis, necroptosis, and ferroptosis.[1][2][3] The cytotoxic effects of this compound are specific to cancer cells, showing minimal impact on normal cells.[2][3] This selectivity is attributed to the unique pH environment of tumors. The induction of alkaliptosis by this compound is primarily mediated through the activation of NF-κB signaling, leading to the transcriptional repression of carbonic anhydrase 9 (CA9), a key regulator of intracellular pH (pHi).

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data on the cytotoxic effects of this compound on various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer and Other Cell Lines

Cell LineCancer TypeThis compound Concentration (µM)Treatment Duration (hours)Cell Viability (%)
PANC1Pancreatic1.25 - 2024Dose-dependent decrease
MiaPaCa2Pancreatic1.25 - 2024Dose-dependent decrease
CFPAC1Pancreatic1.25 - 2024Dose-dependent decrease
PANC2.03Pancreatic1.25 - 2024Dose-dependent decrease
BxPc3Pancreatic1.25 - 2024Dose-dependent decrease
CAPAN2Pancreatic1.25 - 2024Dose-dependent decrease
mPSCsPancreatic Stellate1.25 - 2024Dose-dependent decrease
hPDEsNormal Pancreatic1.25 - 2024Minimal effect
SK-MEL-28MelanomaNot specifiedNot specifiedSensitive
PC-3ProstateNot specifiedNot specifiedSensitive
786-0RenalNot specifiedNot specifiedSensitive
SF-295GlioblastomaNot specifiedNot specifiedSensitive
HCT116ColonNot specifiedNot specifiedSensitive
OV-CAR3OvarianNot specifiedNot specifiedSensitive
HuH7LiverNot specifiedNot specifiedSensitive

Data synthesized from dose-response curves presented in scientific literature. The original studies should be consulted for specific IC50 values.

Table 2: Effect of this compound on CA9 Expression in Pancreatic Cancer Cells

Cell LineTreatmentCA9 mRNA ExpressionCA9 Protein Expression
PANC1This compound (10 µM, 24h)SuppressedSuppressed
MiaPaCa2This compound (10 µM, 24h)SuppressedSuppressed
PANC1This compound + IKKβ inhibitorReversed suppressionReversed suppression

Table 3: In Vivo Efficacy of this compound in Xenograft Tumor Models

Xenograft Cell LineTumor TypeThis compound AdministrationOutcome
PANC1PancreaticOralInhibited tumor growth
MiaPaCa2PancreaticOralInhibited tumor growth
SK-MEL-28MelanomaOralInhibited tumor growth
PC-3ProstateOralInhibited tumor growth
786-0RenalOralInhibited tumor growth
SF-295GlioblastomaOralInhibited tumor growth
HCT116ColonOralInhibited tumor growth
OV-CAR3OvarianOralInhibited tumor growth
HuH7LiverOralInhibited tumor growth
KPC cellsPancreatic (orthotopic)OralInhibited tumor growth and lung metastases

Signaling Pathways of this compound-Induced Alkaliptosis

This compound triggers a cascade of molecular events culminating in alkaliptosis. The primary pathway involves the activation of the NF-κB signaling pathway, which in turn represses the expression of the CA9 gene. Another identified pathway contributing to this process is the ATP6V0D1-STAT3 pathway.

JTC801_Alkaliptosis_Pathway JTC801 This compound GPCR GPCR (Target) JTC801->GPCR ATP6V0D1 ATP6V0D1 JTC801->ATP6V0D1 STAT3 STAT3 JTC801->STAT3 IKKbeta IKKβ GPCR->IKKbeta NFkB NF-κB IKKbeta->NFkB Activation CA9_gene CA9 Gene NFkB->CA9_gene Transcriptional Repression CA9_protein CA9 Protein CA9_gene->CA9_protein pHi_regulation Intracellular pH (pHi) Regulation CA9_protein->pHi_regulation Intracellular_Alkalinization Intracellular Alkalinization pHi_regulation->Intracellular_Alkalinization Inhibition of acidification Alkaliptosis Alkaliptosis ATP6V0D1->Intracellular_Alkalinization STAT3->Intracellular_Alkalinization Intracellular_Alkalinization->Alkaliptosis

Caption: Signaling pathway of this compound-induced alkaliptosis.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound-induced alkaliptosis.

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., PANC1, MiaPaCa2) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1.25 µM to 20 µM) or vehicle control (DMSO) for 24 hours.

  • Assay: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.

  • Measurement: Measure luminescence using a plate reader.

  • Analysis: Normalize the luminescence readings of treated cells to the vehicle control to determine the percentage of cell viability.

Western Blot Analysis for CA9 Expression

Objective: To quantify the protein expression level of CA9 following this compound treatment.

Protocol:

  • Cell Lysis: Treat cells with this compound (e.g., 10 µM) for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against CA9 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the CA9 signal to the loading control.

NF-κB Luciferase Reporter Assay

Objective: To measure the transcriptional activity of NF-κB in response to this compound.

Protocol:

  • Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.

  • Treatment: Treat the transfected cells with this compound (e.g., 10 µM) for a specified period (e.g., 6-24 hours).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating this compound-induced alkaliptosis.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Screening GPCR Compound Library Screening Viability Cell Viability Assays (Dose-Response) Screening->Viability Mechanism Mechanism of Action Studies Viability->Mechanism Xenograft Xenograft Tumor Model Establishment Viability->Xenograft pH_measurement Intracellular & Extracellular pH Measurement Mechanism->pH_measurement Western_Blot Western Blot (CA9, NF-κB pathway) Mechanism->Western_Blot Reporter_Assay NF-κB Luciferase Reporter Assay Mechanism->Reporter_Assay Treatment Oral Administration of this compound Xenograft->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Histology Histological Analysis Tumor_Measurement->Histology

Caption: Experimental workflow for this compound research.

Conclusion

This compound represents a promising therapeutic candidate for cancer treatment by inducing a novel form of cell death, alkaliptosis. Its specificity for cancer cells and efficacy in preclinical models, particularly for pancreatic cancer, warrant further investigation. The elucidation of its mechanism of action, centered on the NF-κB-mediated downregulation of CA9, provides a solid foundation for the development of targeted therapies that exploit the unique pH characteristics of the tumor microenvironment. This guide provides a comprehensive technical overview to support ongoing and future research in this exciting area of oncology drug development.

References

The Pharmacological Profile of JTC-801: A Selective Nociceptin/Orphanin FQ Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JTC-801, chemically identified as N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl) benzamide monohydrochloride, is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3] This small molecule has demonstrated significant anti-nociceptive properties in various preclinical models of acute and neuropathic pain.[4][5] Furthermore, emerging research has uncovered novel mechanisms of action for this compound, including the induction of a unique pH-dependent form of cell death termed "alkaliptosis" in cancer cells, highlighting its potential therapeutic versatility. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding characteristics, in vitro and in vivo efficacy, and its impact on cellular signaling pathways.

Receptor Binding and Selectivity

This compound exhibits high affinity and selectivity for the human NOP receptor. In vitro binding assays have consistently demonstrated its potent displacement of radiolabeled nociceptin. The compound shows significantly lower affinity for the classical opioid receptors (μ, δ, and κ), underscoring its selectivity.

Table 1: Receptor Binding Affinity of this compound

ReceptorPreparationRadioligandParameterValueReference
Human NOP (ORL-1)HeLa cell membranes[³H]-NociceptinKᵢ8.2 nM
Human NOP (ORL-1)HeLa cell membranes[³H]-NociceptinIC₅₀94 ± 8.6 nM
Human μ-opioidCHO-K1 cell membranes[³H]-DiprenorphineKᵢ102.9 nM
Human κ-opioidNot specifiedNot specifiedKᵢ1057.5 nM
Human δ-opioidNot specifiedNot specifiedKᵢ8647.2 nM
Rat NOP (ORL-1)Cerebrocortical membranesNot specifiedIC₅₀472 nM
Rat μ-opioidCerebrocortical membranesNot specifiedIC₅₀1831 nM

The selectivity profile of this compound for the NOP receptor over the μ-, κ-, and δ-opioid receptors is approximately 12.5-, 129-, and 1055-fold, respectively.

In Vitro Pharmacology

Functional Antagonism at the NOP Receptor

This compound functions as a competitive antagonist at the NOP receptor. In HeLa cells expressing the human NOP receptor, nociceptin typically inhibits forskolin-stimulated cyclic AMP (cAMP) accumulation. This compound effectively reverses this inhibition in a concentration-dependent manner, with an IC₅₀ of 2.58 μM. Importantly, this compound alone does not modulate basal cAMP levels, indicating a lack of agonist or inverse agonist activity at the NOP receptor.

Induction of Alkaliptosis in Cancer Cells

Recent studies have revealed a novel anti-cancer activity of this compound. In various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC), this compound induces a form of programmed cell death known as alkaliptosis. This process is distinct from apoptosis and necroptosis and is characterized by an increase in intracellular pH.

The proposed mechanism involves the activation of the NF-κB signaling pathway, which in turn represses the expression of carbonic anhydrase 9 (CA9). CA9 is a key regulator of intracellular pH, and its downregulation by this compound leads to cellular alkalinization and subsequent cell death.

In Vivo Pharmacology

This compound has demonstrated significant analgesic effects in a variety of animal models of pain, with efficacy observed following both intravenous and oral administration.

Anti-nociceptive and Anti-hyperalgesic Effects
  • Nociceptin-Induced Allodynia: this compound dose-dependently inhibits allodynia induced by intrathecal injection of nociceptin in mice.

  • Acute Pain Models: In the mouse hot-plate test, this compound significantly prolongs the escape response latency. In the rat formalin test, it reduces the nociceptive response in both the first and second phases. Notably, this anti-nociceptive action is not blocked by the non-selective opioid antagonist naloxone, confirming its mediation through a non-classical opioid pathway.

  • Neuropathic Pain: In a rat model of chronic constriction injury (CCI), oral administration of this compound alleviates heat-evoked hyperalgesia. It also reverses tactile allodynia in a dose-dependent manner in a spinal nerve ligation model.

  • Post-Traumatic Stress Disorder (PTSD) Model: In a rat model of PTSD, this compound reversed stress-induced mechanical allodynia and thermal hyperalgesia.

Table 2: In Vivo Efficacy of this compound in Pain Models

Animal ModelPain TypeAdministrationMinimum Effective Dose (MED) / ED₅₀EffectReference
MouseNociceptin-induced allodyniai.v.0.01 mg/kgInhibition of allodynia
MouseNociceptin-induced allodyniap.o.1 mg/kgInhibition of allodynia
MouseHot-plate testi.v.0.01 mg/kgProlonged escape latency
MouseHot-plate testp.o.1 mg/kgProlonged escape latency
RatFormalin test (Phase 1 & 2)i.v.0.01 mg/kgReduced nociceptive response
RatFormalin test (Phase 1 & 2)p.o.1 mg/kgReduced nociceptive response
MouseSciatic nerve injuryi.p.ED₅₀: 0.83 mg/kg (mechanical), 1.02 mg/kg (cold)Anti-allodynic effects
RatChronic Constriction Injuryp.o. (in food)0.03% - 0.06%Normalized paw withdrawal latency
RatSingle-prolonged stress (PTSD)i.p.6 mg/kg/dayReversal of allodynia and hyperalgesia
Anti-Anxiety Effects

In a rat model of PTSD, this compound treatment also reversed anxiety-like behavior.

Pharmacokinetics

This compound is orally bioavailable and can cross the blood-brain barrier. In mice, the peak plasma concentration is reached between one and four hours after oral administration, with a plasma half-life of 8.2 hours. The compound accumulates in the liver, kidney, and pancreas.

Signaling Pathways

NOP Receptor-Mediated Signaling

The primary mechanism of action of this compound involves the antagonism of the NOP receptor, a G protein-coupled receptor (GPCR). Activation of the NOP receptor by its endogenous ligand, nociceptin, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This compound blocks this signaling cascade.

NOP_Signaling cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gi/o NOP->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Nociceptin Nociceptin Nociceptin->NOP Binds JTC801 This compound JTC801->NOP Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

NOP Receptor Signaling Pathway Antagonized by this compound.
Alkaliptosis Signaling Pathway in Cancer Cells

In cancer cells, this compound induces a distinct signaling pathway leading to alkaliptosis. This involves the activation of NF-κB and the subsequent repression of carbonic anhydrase 9 (CA9).

Alkaliptosis_Pathway JTC801 This compound Receptor Unknown Receptor JTC801->Receptor Binds NFkB NF-κB Receptor->NFkB Activates CA9_gene CA9 Gene NFkB->CA9_gene Represses CA9_protein Carbonic Anhydrase 9 (CA9) CA9_gene->CA9_protein Expresses pH_increase Intracellular pH Increase pH_regulation Intracellular pH Regulation CA9_protein->pH_regulation Maintains pH_regulation->pH_increase Inhibition leads to Alkaliptosis Alkaliptosis (Cell Death) pH_increase->Alkaliptosis

This compound Induced Alkaliptosis Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (NOP Receptor)

This protocol outlines the general steps for determining the binding affinity of this compound for the NOP receptor.

Binding_Assay start Start prep_membranes Prepare cell membranes expressing NOP receptor (e.g., HeLa cells) start->prep_membranes incubation Incubate membranes with [³H]-Nociceptin and varying concentrations of this compound prep_membranes->incubation filtration Separate bound and free radioligand by rapid vacuum filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate IC₅₀ and Kᵢ values using non-linear regression analysis scintillation->analysis end End analysis->end

Workflow for NOP Receptor Radioligand Binding Assay.

Detailed Steps:

  • Membrane Preparation: Membranes from HeLa cells stably expressing the human NOP receptor are suspended in a Tris-HCl buffer.

  • Incubation: The membrane suspension is incubated with a fixed concentration of [³H]-nociceptin and a range of concentrations of this compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled nociceptin. Specific binding is calculated by subtracting non-specific binding from total binding. IC₅₀ values are determined from concentration-response curves and converted to Kᵢ values using the Cheng-Prusoff equation.

Formalin Test in Rats

This in vivo assay assesses the anti-nociceptive effects of a compound in a model of tonic pain.

Detailed Steps:

  • Acclimatization: Rats are allowed to acclimate to the testing environment.

  • Compound Administration: this compound is administered either intravenously (e.g., 0.03 mg/kg) or orally (e.g., 3.0 mg/kg) at a predetermined time before the formalin injection.

  • Formalin Injection: A dilute solution of formalin (e.g., 50 μL of 5%) is injected subcutaneously into the plantar surface of the rat's hind paw.

  • Observation: The animal's behavior is observed for a set period (e.g., 30 minutes). The total time spent licking, biting, or flinching the injected paw is recorded.

  • Data Analysis: The observation period is typically divided into two phases: the early phase (0-5 minutes), representing acute nociception, and the late phase (15-30 minutes), reflecting inflammatory pain. The duration of nociceptive behaviors in the this compound-treated group is compared to a vehicle-treated control group.

Conclusion

This compound is a well-characterized, selective NOP receptor antagonist with robust anti-nociceptive and anti-allodynic effects in preclinical models of pain. Its oral bioavailability and ability to penetrate the central nervous system make it a promising therapeutic candidate. The discovery of its ability to induce alkaliptosis in cancer cells has opened up new avenues for its potential application in oncology. Further research is warranted to fully elucidate its therapeutic potential and translate these preclinical findings into clinical applications.

References

Unveiling the Analgesic Potential of JTC-801: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTC-801, a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP, also known as ORL-1), has demonstrated significant analgesic properties across a range of preclinical pain models. This technical guide provides an in-depth overview of the pharmacological profile of this compound, detailing its mechanism of action, binding affinities, and efficacy in acute, inflammatory, and neuropathic pain states. Comprehensive summaries of experimental protocols and quantitative data are presented to facilitate further research and development in the field of non-opioid analgesics.

Introduction

The quest for novel analgesics with improved efficacy and safety profiles remains a paramount challenge in modern medicine. The NOP receptor and its endogenous ligand, N/OFQ, represent a compelling target within the endogenous opioid system, distinct from the classical mu, delta, and kappa opioid receptors.[1] Activation of the NOP receptor can exert complex, often opposing, effects on nociception depending on the anatomical location and physiological context. This compound, by selectively antagonizing the NOP receptor, has emerged as a promising investigational compound for the treatment of various pain modalities.[1] This document serves as a comprehensive resource on the preclinical analgesic investigation of this compound.

Mechanism of Action: NOP Receptor Antagonism

This compound exerts its analgesic effects by acting as a selective antagonist at the NOP receptor.[1] The NOP receptor is a G protein-coupled receptor (GPCR) that, upon binding of its endogenous ligand N/OFQ, primarily couples to inhibitory G proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] By blocking the binding of N/OFQ, this compound prevents this signaling cascade, thereby modulating downstream neuronal activity and attenuating pain signals.

JTC801 This compound NOPR NOP Receptor JTC801->NOPR Antagonizes G_protein Gαi/o NOPR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits N_OFQ N/OFQ N_OFQ->NOPR Activates ATP ATP Pain_Signal Reduced Pain Signaling cAMP->Pain_Signal

Caption: this compound Signaling Pathway. (Max Width: 760px)

Quantitative Data

The following tables summarize the in vitro binding affinities and in vivo analgesic efficacy of this compound from various preclinical studies.

Table 1: In Vitro Receptor Binding Affinity of this compound
ReceptorLigandPreparationKi (nM)IC50 (nM)Reference
Human ORL1[3H]-nociceptinHeLa cells8.294 ± 8.6[3]
Human ORL1[3H]-nociceptinHeLa cells44.5-
Human μ-opioid---325
Human δ-opioid--->10,000
Human κ-opioid--->10,000
Rat ORL1-Cerebrocortical membrane-472
Rat μ-opioid-Cerebrocortical membrane-1831
Table 2: In Vivo Analgesic Efficacy of this compound in Animal Models
Pain ModelSpeciesAssayRoute of AdministrationEffective Dose (mg/kg)EffectReference
Acute PainMouseHot-Plate Testi.v.0.01 (MED)Prolonged escape response latency
Acute PainMouseHot-Plate Testp.o.1 (MED)Prolonged escape response latency
Inflammatory PainRatFormalin Test (Phase 1)i.v.0.01 (MED)Reduced nociceptive response
Inflammatory PainRatFormalin Test (Phase 1)p.o.1 (MED)Reduced nociceptive response
Inflammatory PainRatFormalin Test (Phase 2)i.v.0.01 (MED)Reduced nociceptive response
Inflammatory PainRatFormalin Test (Phase 2)p.o.1 (MED)Reduced nociceptive response
Neuropathic PainRatChronic Constriction Injury (CCI)p.o. (in food)0.03% and 0.06% (in diet)Alleviated heat-evoked hyperalgesia
Neuropathic PainRatPaclitaxel-inducedSystemic-Alleviated mechanical allodynia
Post-Traumatic Stress Disorder (PTSD) ModelRatSingle-Prolonged Stress (SPS)i.p.6 (daily)Reversed mechanical allodynia and thermal hyperalgesia

MED: Minimum Effective Dose

Experimental Protocols

Detailed methodologies for key in vivo analgesic assays are provided below.

Hot-Plate Test (Acute Thermal Pain)

cluster_workflow Hot-Plate Test Workflow start Start acclimatize Acclimatize Animal to Test Room start->acclimatize administer Administer this compound or Vehicle acclimatize->administer place Place Animal on Hot Plate (52-55°C) administer->place observe Observe for Nociceptive Response (Licking, Jumping) place->observe record Record Latency to Response observe->record end End record->end

Caption: Hot-Plate Test Workflow. (Max Width: 760px)

Methodology:

  • Animal Acclimatization: Rodents (mice or rats) are habituated to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: this compound or vehicle is administered via the desired route (e.g., intravenous, oral) at a predetermined time before testing.

  • Testing: Each animal is individually placed on a hot plate maintained at a constant temperature (typically 52-55°C).

  • Observation: The latency to the first sign of a nociceptive response, such as hind paw licking, shaking, or jumping, is recorded.

  • Cut-off Time: A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed from the hot plate, and the cut-off time is recorded as its latency.

Formalin Test (Inflammatory Pain)

cluster_workflow Formalin Test Workflow start Start acclimatize Acclimatize Animal to Observation Chamber start->acclimatize administer Administer this compound or Vehicle acclimatize->administer inject Inject Dilute Formalin (e.g., 5%) into Hind Paw administer->inject observe_phase1 Observe Phase 1 (0-5 min): Licking/Biting Time inject->observe_phase1 observe_phase2 Observe Phase 2 (15-30 min): Licking/Biting Time observe_phase1->observe_phase2 record Record Duration of Nociceptive Behaviors observe_phase2->record end End record->end

Caption: Formalin Test Workflow. (Max Width: 760px)

Methodology:

  • Animal Acclimatization: Animals are placed in a clear observation chamber for at least 30 minutes to acclimate.

  • Drug Administration: this compound or vehicle is administered prior to the formalin injection.

  • Formalin Injection: A small volume (e.g., 20-50 µL) of dilute formalin solution (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.

  • Observation Periods: The animal's behavior is observed for two distinct phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, reflecting acute nociceptive pain.

    • Phase 2 (Late Phase): 15-30 minutes post-injection, associated with inflammatory pain.

  • Data Recording: The total time spent licking, biting, or shaking the injected paw is recorded for each phase.

Von Frey Test (Mechanical Allodynia in Neuropathic Pain)

cluster_workflow Von Frey Test Workflow start Start acclimatize Acclimatize Animal on Wire Mesh Platform start->acclimatize administer Administer this compound or Vehicle acclimatize->administer apply_filaments Apply von Frey Filaments of Increasing Force to the Plantar Surface of the Paw administer->apply_filaments observe Observe for Paw Withdrawal Response apply_filaments->observe determine_threshold Determine 50% Paw Withdrawal Threshold (Up-Down Method) observe->determine_threshold end End determine_threshold->end

References

JTC-801: A NOP Receptor Antagonist for Reversing Anxiety-Like Behavior

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of JTC-801, a selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. The document details the pharmacological profile of this compound and its demonstrated efficacy in preclinical models of anxiety, with a focus on its mechanism of action and the experimental methodologies used to characterize its effects.

Core Mechanism of Action

This compound exerts its effects by selectively blocking the NOP receptor.[1][2] The N/OFQ-NOP receptor system is implicated in a wide range of physiological processes, including pain, anxiety, and stress responses.[3][4] In conditions of stress, elevated levels of the endogenous ligand N/OFQ can lead to anxiety-like behaviors.[5] By antagonizing the NOP receptor, this compound effectively reverses these effects, demonstrating anxiolytic properties, particularly under stressed conditions.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

ReceptorSpeciesLigandKi (nM)IC50 (nM)
NOP (ORL1)Human[3H]-nociceptin8.294 ± 8.6
NOP (ORL1)Rat472
μ-opioidHuman102.9325
μ-opioidRat1831
κ-opioidHuman1057.5>10,000
δ-opioidHuman8647.2>10,000

Table 2: In Vitro Functional Activity of this compound

AssayCell LineAgonistThis compound EffectIC50 (µM)
Forskolin-induced cAMP accumulationHeLa (human NOP receptor expressing)Nociceptin (1 nM)Reverses inhibitory action2.58

Table 3: In Vivo Efficacy of this compound in a Rat Model of PTSD (Single-Prolonged Stress)

Behavioral TestAnimal ModelThis compound DoseOutcome
Elevated Plus MazeSprague Dawley Rat (SPS model)6 mg/kg i.p., once daily for 15 daysReversed SPS-induced anxiety-like behavior

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

[35S]-GTPγS Binding Assay

This assay measures the functional activation of G protein-coupled receptors (GPCRs) like the NOP receptor.

Materials:

  • Rat brain membranes (cortical tissue)

  • [35S]-GTPγS (specific activity ~1250 Ci/mmol)

  • GDP

  • N/OFQ (agonist)

  • This compound

  • Assay Buffer: 20 mM HEPES, 10 mM MgCl2, 100 mM NaCl, pH 7.4

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare rat brain membranes from cortical tissue as previously described.

  • Incubate the membranes (e.g., 10 µg protein) for 60 minutes at 25°C in the assay buffer containing [35S]-GTPγS (e.g., 50 pM), GDP (e.g., 10 µM), and varying concentrations of the agonist (N/OFQ) in the presence or absence of this compound.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data are analyzed to determine the ability of this compound to inhibit N/OFQ-stimulated [35S]-GTPγS binding.

cAMP Accumulation Assay

This assay determines the effect of this compound on the inhibition of adenylyl cyclase activity mediated by NOP receptor activation.

Materials:

  • HeLa cells expressing the human NOP receptor

  • Forskolin

  • Nociceptin

  • This compound

  • cAMP assay kit (e.g., HTRF-based)

  • Cell culture medium and reagents

Procedure:

  • Culture HeLa cells expressing the human NOP receptor in appropriate plates.

  • Pre-incubate the cells with this compound at various concentrations for a specified time.

  • Stimulate the cells with a fixed concentration of nociceptin (e.g., 1 nM) in the presence of forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Analyze the data to determine the ability of this compound to reverse the nociceptin-induced inhibition of forskolin-stimulated cAMP accumulation.

Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior

The EPM is a widely used behavioral test to assess anxiety in rodents.

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Habituate the rats to the testing room for at least 1 hour before the test.

  • Place the rat in the center of the maze, facing an open arm.

  • Allow the animal to freely explore the maze for a set period (e.g., 5-10 minutes).

  • Record the animal's movements using a video tracking system.

  • Analyze the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

  • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Conditioned Fear Test

This test assesses fear-associated learning and memory.

Apparatus:

  • A conditioning chamber equipped with a grid floor for delivering a mild footshock and a speaker for an auditory cue (e.g., a tone).

  • A novel context chamber with different visual and olfactory cues.

Procedure:

  • Conditioning (Day 1): Place the rat in the conditioning chamber. After a habituation period, present an auditory cue (conditioned stimulus, CS) that co-terminates with a mild footshock (unconditioned stimulus, US). Repeat this pairing several times.

  • Contextual Fear Testing (Day 2): Place the rat back into the conditioning chamber without presenting the auditory cue or the footshock. Measure the amount of time the animal spends "freezing" (a fear response characterized by immobility).

  • Cued Fear Testing (Day 3): Place the rat in the novel context chamber. After a baseline period, present the auditory cue without the footshock. Measure the freezing behavior in response to the cue.

  • Anxiolytic compounds are expected to reduce the freezing time in both the contextual and cued fear tests.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm JTC801 This compound NOPR NOP Receptor JTC801->NOPR Antagonizes G_protein Gi/o Protein NOPR->G_protein Activates N_OFQ N/OFQ N_OFQ->NOPR AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Response Decreased Neuronal Excitability cAMP->Response

Caption: NOP Receptor Signaling Pathway and the Antagonistic Action of this compound.

EPM_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Animal_Model Sprague Dawley Rats (SPS Model) Drug_Admin This compound (6 mg/kg, i.p.) or Vehicle Animal_Model->Drug_Admin Habituation Habituation to Testing Room (1 hr) Drug_Admin->Habituation Placement Place Rat in Center of EPM Habituation->Placement Exploration Allow Free Exploration (5-10 min) Placement->Exploration Recording Record Behavior with Video Tracking Exploration->Recording Parameters Measure: - Time in Open/Closed Arms - Entries into Open/Closed Arms Recording->Parameters Outcome Anxiolytic Effect: Increased Time/Entries in Open Arms Parameters->Outcome

Caption: Experimental Workflow for the Elevated Plus Maze (EPM) Test.

Fear_Conditioning_Workflow cluster_day1 Day 1: Conditioning cluster_day2 Day 2: Contextual Fear Test cluster_day3 Day 3: Cued Fear Test cluster_analysis_fear Analysis Habituation1 Habituation to Conditioning Chamber Pairing Present Auditory Cue (CS) + Footshock (US) Habituation1->Pairing Placement_Context Place Rat in Conditioning Chamber Pairing->Placement_Context Measure_Freezing_Context Measure Freezing (No CS or US) Placement_Context->Measure_Freezing_Context Placement_Novel Place Rat in Novel Chamber Measure_Freezing_Context->Placement_Novel Present_Cue Present Auditory Cue (CS) Placement_Novel->Present_Cue Measure_Freezing_Cue Measure Freezing Present_Cue->Measure_Freezing_Cue Analysis Compare Freezing Time between this compound and Vehicle Groups Measure_Freezing_Cue->Analysis Result Anxiolytic Effect: Reduced Freezing Time Analysis->Result

Caption: Experimental Workflow for the Conditioned Fear Test.

Conclusion

This compound is a potent and selective NOP receptor antagonist with demonstrated efficacy in reversing anxiety-like behaviors in preclinical models. Its mechanism of action, centered on the modulation of the N/OFQ-NOP receptor system, presents a promising avenue for the development of novel anxiolytic therapeutics. The data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and other NOP receptor modulators.

References

Methodological & Application

JTC-801 In Vivo Administration Protocol for Mice: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTC-801 is a selective antagonist of the opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP).[1] It has demonstrated significant potential in various preclinical models, exhibiting analgesic properties in acute and chronic pain, anxiolytic effects, and anti-cancer activity.[1][2] This document provides a comprehensive overview of the in vivo administration protocols for this compound in mice, compiled from various research studies. It is intended to serve as a detailed guide for researchers designing and executing preclinical studies involving this compound.

This compound's mechanism of action primarily involves the blockade of the ORL1 receptor.[1] However, in the context of cancer, it has been shown to induce a pH-dependent cell death known as alkaliptosis. This is achieved by activating the NF-κB pathway, which in turn represses the expression of carbonic anhydrase 9 (CA9), a key regulator of intracellular pH.[3] Furthermore, in melanoma cells, this compound has been observed to suppress tumor growth by inhibiting the PI3K-Akt-mTOR signaling pathway.

Quantitative Data Summary

The following table summarizes the dosages and administration routes of this compound used in various mouse models. This information is intended to provide a starting point for dose-ranging studies and experimental design.

Mouse Model Administration Route Dosage Frequency Vehicle Observed Effects
Nociceptin-induced AllodyniaIntravenous (i.v.)≥ 0.01 mg/kgSingle doseNot specifiedAntagonism of allodynia
Nociceptin-induced AllodyniaOral (p.o.)≥ 1 mg/kgSingle doseNot specifiedAntagonism of allodynia
Hot-plate Test (Acute Pain)Intravenous (i.v.)≥ 0.01 mg/kgSingle doseNot specifiedProlonged escape response latency
Hot-plate Test (Acute Pain)Oral (p.o.)≥ 1 mg/kgSingle doseNot specifiedProlonged escape response latency
Post-traumatic Stress Disorder (PTSD) Model (Anxiety and Pain)Intraperitoneal (i.p.)6 mg/kgOnce daily3% DMSO and 0.05% hydroxypropylcelluloseReversal of mechanical allodynia, thermal hyperalgesia, and anxiety-like behavior
Nitrous Oxide-induced AnalgesiaIntraperitoneal (i.p.)0.05 - 5 mg/kgSingle doseNot specifiedSuppression of analgesic effect
Cancer (Xenograft Tumors)Oral gavage10 or 20 mg/kgEvery day for two weeksNot specifiedInhibition of tumor growth
Cancer (Orthotopic Pancreatic Tumors)Oral gavage20 mg/kgTwice per week for four weeksNot specifiedProlonged survival, reduced tumor size and weight

Experimental Protocols

Preparation of this compound for In Vivo Administration

The solubility of this compound can be a critical factor in preparing a homogenous solution for administration. The following are general guidelines based on published studies:

  • For Oral and Intravenous Administration: this compound can be dissolved in 5% sorbitol.

  • For Intraperitoneal Administration: A common vehicle is a solution of 3% DMSO and 0.05% hydroxypropylcellulose. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals.

Preparation Steps:

  • Weigh the required amount of this compound powder using an analytical balance.

  • In a sterile container, add the appropriate vehicle.

  • Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure complete dissolution.

  • Visually inspect the solution for any undissolved particles. If necessary, sterile filter the solution using a 0.22 µm syringe filter.

  • Store the prepared solution as recommended by the manufacturer, protected from light.

Administration Routes

The choice of administration route depends on the experimental design, the desired pharmacokinetic profile, and the target tissue.

Oral gavage ensures the precise administration of a specific dose directly into the stomach.

  • Materials:

    • Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice).

    • Syringes (1 ml).

  • Procedure:

    • Restrain the mouse securely, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the correct length for needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

    • Once the needle is in the esophagus, slowly administer the this compound solution.

    • Gently remove the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress.

Intraperitoneal injection allows for rapid absorption of the compound into the systemic circulation.

  • Materials:

    • 25-27 gauge needles.

    • Syringes (1 ml).

  • Procedure:

    • Restrain the mouse, exposing the abdomen.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

    • Insert the needle at a 30-45 degree angle.

    • Aspirate gently to ensure no blood or fluid is drawn back, which would indicate entry into a blood vessel or organ.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Observe the animal for any adverse reactions.

Intravenous injection, typically via the lateral tail vein, provides the most direct and rapid route of administration.

  • Materials:

    • 27-30 gauge needles.

    • Syringes (1 ml).

    • A warming device (e.g., heat lamp or warming pad) to dilate the tail veins.

  • Procedure:

    • Warm the mouse's tail to make the lateral veins more visible and accessible.

    • Place the mouse in a restraint device that allows access to the tail.

    • Disinfect the tail with an alcohol swab.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Successful entry into the vein can be confirmed by a slight "flashback" of blood into the needle hub or by the lack of resistance upon injecting a small volume.

    • Slowly inject the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the mouse to its cage and monitor for any complications.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathways of this compound and a general experimental workflow for in vivo studies in mice.

JTC801_Signaling_Pathway cluster_orl1 ORL1 Receptor Antagonism cluster_cancer Anti-Cancer Mechanism (Alkaliptosis) cluster_pi3k Anti-Cancer Mechanism (Melanoma) JTC801 This compound ORL1 ORL1/NOP Receptor JTC801->ORL1 Blocks Analgesia Analgesia/Anxiolysis ORL1->Analgesia Modulates Pain and Anxiety Pathways Nociceptin Nociceptin/Orphanin FQ Nociceptin->ORL1 Binds and Activates JTC801_cancer This compound NFkB NF-κB Activation JTC801_cancer->NFkB CA9 CA9 Expression NFkB->CA9 Represses pH Intracellular pH Increase CA9->pH Regulates Alkaliptosis Alkaliptosis (Cell Death) pH->Alkaliptosis JTC801_pi3k This compound PI3K PI3K JTC801_pi3k->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR TumorGrowth Tumor Growth/ Survival mTOR->TumorGrowth Promotes

Caption: this compound Signaling Pathways.

JTC801_InVivo_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_eval Evaluation cluster_analysis Data Analysis A Acclimatize Mice B Prepare this compound Solution A->B C Randomize into Treatment Groups B->C D Administer this compound or Vehicle (p.o., i.p., or i.v.) C->D E Monitor Animal Health (Weight, Behavior) D->E F Behavioral Testing (e.g., Hot Plate, Plus Maze) E->F G Tumor Measurement (for cancer models) E->G H Tissue Collection & Analysis F->H G->H I Statistical Analysis H->I J Interpretation of Results I->J

Caption: General Experimental Workflow.

References

Application Notes and Protocols: JTC-801 in the Rat Formalin Test

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

JTC-801 is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like1 (ORL1) receptor.[1][2][3] It has demonstrated potent anti-nociceptive effects in various animal models of acute and chronic pain.[1][2] The formalin test in rats is a widely used model of tonic chemical pain that assesses the efficacy of analgesic compounds. This test is characterized by a biphasic nociceptive response: an initial acute phase (Phase 1) resulting from direct chemical stimulation of nociceptors, followed by a tonic inflammatory phase (Phase 2) involving central sensitization in the dorsal horn of the spinal cord. This compound has been shown to effectively reduce the nociceptive responses in both phases of the rat formalin test, suggesting its potential as a novel analgesic.

Mechanism of Action:

This compound exerts its analgesic effects by blocking the NOP receptor. The N/OFQ-NOP receptor system is known to modulate nociceptive transmission. While the precise downstream signaling pathways of this compound in the formalin test are not fully elucidated, studies in other pain models suggest the involvement of pathways like the PI3K/Akt signaling pathway in mitigating neuropathic pain. The anti-nociceptive action of this compound is not inhibited by the general opioid antagonist naloxone, indicating its effects are independent of classical opioid receptors (mu, delta, and kappa).

Signaling Pathway of this compound in Pain Modulation

JTC801_Pathway cluster_neuron Nociceptive Neuron JTC801 This compound NOPR NOP Receptor (ORL1) JTC801->NOPR Antagonizes PainSignal Pain Signaling (e.g., Central Sensitization) NOPR->PainSignal Inhibits Modulation of Analgesia Analgesia (Reduced Nociception) PainSignal->Analgesia Leads to

Caption: this compound acts as an antagonist at the NOP receptor, thereby modulating pain signaling pathways and producing analgesia.

Data Presentation: this compound Dosage and Efficacy in the Rat Formalin Test

The following table summarizes the effective dosages of this compound in reducing nociceptive behaviors in the rat formalin test as reported in the literature.

Administration RouteDosage (Minimum Effective Dose)Effect on Formalin Test PhasesReference
Intravenous (i.v.)0.01 mg/kgReduction of both Phase 1 and Phase 2 responses
Oral (p.o.)1 mg/kgReduction of both Phase 1 and Phase 2 responses

Experimental Protocol: Rat Formalin Test for this compound Evaluation

This protocol outlines the methodology for assessing the anti-nociceptive effects of this compound using the rat formalin test.

1. Animals:

  • Species: Male Sprague-Dawley rats.

  • Weight: 210-220 grams are reported to show a more intense response compared to older, heavier rats.

  • Acclimation: Animals should be acclimated to the housing facilities for at least 7-10 days before the experiment and to the testing environment to minimize stress-induced variability.

2. Materials:

  • This compound

  • Vehicle for this compound (e.g., 5% sorbitol for intravenous administration)

  • Formalin solution (e.g., 5% in saline). Concentrations can range from 1% to 5%, with 5% inducing a robust response.

  • Syringes and needles for administration.

  • Observation chambers (e.g., clear Plexiglas boxes) with a mirror placed to allow for unobstructed observation of the paws.

  • Video recording equipment (optional, but recommended for unbiased scoring).

  • Timer.

3. Experimental Workflow:

Caption: Workflow for evaluating this compound in the rat formalin test.

4. Procedure:

  • Drug Preparation: Prepare this compound in the appropriate vehicle at the desired concentrations.

  • Acclimation to Observation Chamber: Place the rats individually in the observation chambers for at least 30 minutes before the experiment to allow for acclimation.

  • This compound Administration:

    • Intravenous (i.v.): Administer this compound or vehicle into the tail vein 5 minutes before the formalin injection.

    • Oral (p.o.): Administer this compound or vehicle by oral gavage 60 minutes before the formalin injection.

  • Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the rat's right hind paw using a microsyringe.

  • Behavioral Observation and Scoring: Immediately after the formalin injection, start recording the animal's behavior for 60 minutes. The nociceptive response is quantified by measuring the amount of time the animal spends licking, biting, or flinching/shaking the injected paw.

    • Phase 1 (Acute Phase): 0-10 minutes post-formalin injection.

    • Phase 2 (Tonic Phase): 11-60 minutes post-formalin injection.

    • A cumulative time spent in nociceptive behaviors is recorded for each phase.

5. Data Analysis:

  • The total time spent licking, biting, or flinching is calculated for both Phase 1 and Phase 2 for each animal.

  • The data should be expressed as the mean ± standard error of the mean (SEM).

  • Statistical analysis, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test), can be used to compare the responses in the this compound treated groups with the vehicle control group.

  • A p-value of < 0.05 is typically considered statistically significant.

This compound demonstrates significant anti-nociceptive properties in the rat formalin test, effectively attenuating both the acute and tonic phases of the pain response. The provided dosages and protocol offer a solid foundation for researchers investigating the analgesic potential of this NOP receptor antagonist. Careful adherence to the experimental design and scoring methodology is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for JTC-801 Stock Solution Preparation in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTC-801 is a potent and selective antagonist of the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] It displays high affinity for the NOP receptor with a Ki value of 8.2 nM and exhibits significant selectivity over other opioid receptors.[1][4] this compound's ability to modulate the NOP receptor signaling pathway makes it a valuable tool in neuroscience research, particularly in studies related to pain, anxiety, and stress-related disorders. Recent studies have also explored its potential in cancer research, where it has been shown to induce pH-dependent cell death in cancer cells and inhibit the PI3K-Akt-mTOR signaling pathway in melanoma.

Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound due to its excellent solubilizing capacity for this compound. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 447.96 g/mol
Molecular Formula C₂₆H₂₅N₃O₂・HCl
Appearance White to off-white solid
Purity ≥98%
Solubility in DMSO ≥ 22.4 mg/mL to 100 mg/mL
Storage (Powder) 4°C, sealed from moisture
Storage (in DMSO) -20°C for 1 month; -80°C for 6 months

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in high-purity, anhydrous DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (e.g., 1.5 mL or 2 mL) or amber glass vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • For 1 mL of a 10 mM solution: Mass (mg) = 10 mM x 1 mL x 447.96 g/mol / 1000 = 4.48 mg

  • Weighing:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 4.48 mg of this compound powder directly into the tared tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

    • Tightly cap the tube and vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A clear solution should be obtained.

    • For compounds that are difficult to dissolve, gentle warming in a 37°C water bath or brief sonication may be applied. However, always check for the compound's temperature sensitivity. It is noted that hygroscopic DMSO can negatively impact solubility, so using newly opened DMSO is recommended.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use working volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). The stock solution should be sealed and protected from moisture.

Safety and Handling Precautions
  • This compound should be handled in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Avoid the formation of dust and aerosols during weighing and handling of the powder.

  • DMSO is readily absorbed through the skin and can carry dissolved substances with it. Handle with care and avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety information.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for the preparation of a this compound stock solution.

G cluster_0 Preparation of this compound Stock Solution A Calculate Mass of this compound B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Aliquot into Working Volumes D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing this compound stock solution in DMSO.

Signaling Pathway

This compound acts as an antagonist to the NOP receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, nociceptin/orphanin FQ (N/OFQ), to the NOP receptor typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This compound blocks this interaction, thereby inhibiting the downstream signaling cascade.

G cluster_0 NOP Receptor Signaling Pathway JTC801 This compound NOPR NOP Receptor (ORL1) JTC801->NOPR AC Adenylyl Cyclase NOPR->AC Nociceptin Nociceptin (N/OFQ) Nociceptin->NOPR cAMP ↓ cAMP AC->cAMP Response Cellular Response cAMP->Response

Caption: Antagonistic action of this compound on the NOP receptor signaling pathway.

References

JTC-801 Application in Hot-Plate and Tail-Flick Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTC-801 is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] The N/OFQ-NOP receptor system is a key player in the modulation of various physiological processes, including pain, anxiety, and reward.[3] this compound has demonstrated significant anti-nociceptive effects in various preclinical models of acute and chronic pain, making it a valuable tool for pain research and the development of novel analgesics.[1][3] This document provides detailed application notes and protocols for utilizing this compound in two standard thermal nociception assays: the hot-plate test and the tail-flick test.

Mechanism of Action: NOP Receptor Antagonism

This compound exerts its effects by blocking the binding of the endogenous ligand N/OFQ to the NOP receptor. The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation by N/OFQ, primarily couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in a reduction in neuronal excitability. By antagonizing the NOP receptor, this compound can prevent these downstream signaling events, thereby modulating nociceptive pathways.

NOP_Signaling_Pathway cluster_cell Neuron cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_effects Cellular Effects JTC801 This compound NOPR NOP Receptor (ORL1) JTC801->NOPR Binds & Blocks Gi_o Gi/o Protein NOPR->Gi_o Activates NOFQ N/OFQ NOFQ->NOPR Binds & Activates AC Adenylyl Cyclase Gi_o->AC inhibition Ca_channel Ca2+ Channel Gi_o->Ca_channel inhibition K_channel K+ Channel Gi_o->K_channel activation cAMP cAMP AC->cAMP production PKA Protein Kinase A cAMP->PKA activation Reduced_Excitability Reduced Neuronal Excitability Reduced_NT_Release Reduced Neurotransmitter Release Ca_channel->Reduced_NT_Release K_channel->Reduced_Excitability

Diagram 1: this compound Mechanism of Action at the NOP Receptor.

Data Presentation: this compound in Thermal Nociception Assays

The following tables summarize the reported effects of this compound in the hot-plate and tail-flick assays.

Table 1: Effect of this compound in the Mouse Hot-Plate Test

Administration RouteDose (mg/kg)Effect on Escape Response Latency (ERL)Reference
Intravenous (i.v.)0.01Minimum Effective Dose (MED) for prolonging ERL
Oral (p.o.)1Minimum Effective Dose (MED) for prolonging ERL

Table 2: Application of this compound in the Mouse Tail-Flick Test

Context of UseDoses of this compound (i.p.)Observed EffectReference
Antagonism of Nitrous Oxide-Induced Analgesia0.05 - 5 mg/kgSuppressed the analgesic effect of N₂O

Note: The tail-flick data primarily demonstrates this compound's ability to antagonize other analgesics, rather than its intrinsic dose-dependent analgesic effect in this assay.

Experimental Protocols

Hot-Plate Assay

The hot-plate test is a widely used method to assess the response to a thermal stimulus, primarily reflecting supraspinally organized pain responses.

Hot_Plate_Workflow cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Post-Test Phase Acclimatization Acclimatize animals to testing room (30-60 min) Habituation Habituate animals to the hot-plate apparatus (optional) Acclimatization->Habituation JTC801_Admin Administer this compound or vehicle (i.v. or p.o.) Habituation->JTC801_Admin Place_Animal Place animal on pre-heated hot plate (e.g., 55 ± 0.5°C) JTC801_Admin->Place_Animal Start_Timer Start timer immediately Place_Animal->Start_Timer Observe Observe for nocifensive behaviors (paw licking, jumping) Start_Timer->Observe Stop_Timer Stop timer upon first nocifensive behavior Observe->Stop_Timer Cutoff Apply cutoff time (e.g., 30s) to prevent tissue damage Observe->Cutoff if no response Record_Latency Record the latency (s) Stop_Timer->Record_Latency Remove_Animal Remove animal immediately Record_Latency->Remove_Animal Data_Analysis Analyze and compare latencies between groups Record_Latency->Data_Analysis Cutoff->Remove_Animal

Diagram 2: Experimental Workflow for the Hot-Plate Assay.

Materials:

  • Hot-plate apparatus with precise temperature control

  • Animal enclosure (e.g., clear plexiglass cylinder)

  • Timer

  • This compound

  • Vehicle (e.g., 5% gum arabic in saline for oral administration, saline for intravenous)

  • Rodents (mice or rats)

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Apparatus Preparation: Set the hot-plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intravenously 5 minutes before the test, or orally 30-60 minutes before the test).

  • Baseline Measurement (Optional but Recommended): Before drug administration, a baseline latency can be determined for each animal. A cutoff time (e.g., 30 seconds) should be established to prevent tissue damage. Animals with excessively high or low baseline latencies may be excluded.

  • Testing:

    • Gently place the animal on the heated surface of the hot plate and start the timer immediately.

    • Observe the animal for nocifensive behaviors, such as licking a hind paw or jumping.

    • Stop the timer at the first sign of a nocifensive response. This time is the escape response latency (ERL).

    • If the animal does not respond within the predetermined cutoff time, remove it from the plate and assign the cutoff time as its latency.

  • Data Analysis: Compare the mean ERL of the this compound treated group with the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Tail-Flick Assay

The tail-flick test measures the latency of a spinal reflex to a thermal stimulus applied to the tail.

Tail_Flick_Workflow cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Post-Test Phase Acclimatization Acclimatize animals to testing room (30-60 min) Restrain_Animal Gently restrain the animal Acclimatization->Restrain_Animal JTC801_Admin Administer this compound or vehicle (e.g., i.p.) Restrain_Animal->JTC801_Admin Position_Tail Position the tail over the radiant heat source JTC801_Admin->Position_Tail Start_Stimulus Activate the heat source and start the timer Position_Tail->Start_Stimulus Observe_Flick Observe for a rapid flick of the tail Start_Stimulus->Observe_Flick Cutoff Apply cutoff time (e.g., 10-15s) to prevent tissue damage Start_Stimulus->Cutoff if no response Stop_Stimulus The apparatus automatically stops the stimulus and timer upon flick Observe_Flick->Stop_Stimulus Record_Latency Record the latency (s) Stop_Stimulus->Record_Latency Release_Animal Release the animal Record_Latency->Release_Animal Cutoff->Stop_Stimulus Data_Analysis Analyze and compare latencies between groups Release_Animal->Data_Analysis

Diagram 3: Experimental Workflow for the Tail-Flick Assay.

Materials:

  • Tail-flick apparatus (radiant heat source)

  • Animal restrainer

  • This compound

  • Vehicle (e.g., saline for intraperitoneal injection)

  • Rodents (mice or rats)

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally 15-30 minutes before the test).

  • Restraint: Gently place the animal in a restrainer, leaving the tail exposed.

  • Baseline Measurement (Optional but Recommended): Measure the baseline tail-flick latency before drug administration. A cutoff time (e.g., 10-15 seconds) is crucial to prevent tissue damage.

  • Testing:

    • Position the animal's tail such that the radiant heat source is focused on a specific point on the distal portion of the tail.

    • Activate the heat source, which will simultaneously start a timer.

    • The apparatus will automatically detect the rapid flick of the tail away from the heat source and stop both the stimulus and the timer.

    • Record the latency time.

    • If the animal does not flick its tail within the cutoff time, the apparatus should automatically shut off the heat source, and the cutoff time is recorded.

  • Data Analysis: Compare the mean tail-flick latency of the this compound treated group with the vehicle-treated control group using appropriate statistical analysis.

This compound is a valuable pharmacological tool for investigating the role of the N/OFQ-NOP receptor system in pain modulation. The hot-plate and tail-flick assays are robust and reliable methods for assessing the anti-nociceptive properties of this compound. The provided protocols and data serve as a comprehensive guide for researchers to effectively design and execute experiments using this compound in these widely accepted models of thermal pain.

References

Application Notes and Protocols for JTC-801 in a Rat Model of Post-Traumatic Stress Disorder

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Post-traumatic stress disorder (PTSD) is a severe anxiety disorder that can develop after exposure to a traumatic event. The nociceptin/orphanin FQ (N/OFQ) system and its receptor (NOP) have emerged as a key area of investigation in the pathophysiology of PTSD and related comorbidities such as chronic pain.[1][2] JTC-801 is a selective antagonist of the NOP receptor.[1][2] These application notes provide a comprehensive guide for utilizing this compound in the Single-Prolonged Stress (SPS) rat model, a widely used preclinical model of PTSD.[3]

Mechanism of Action of this compound in the Context of PTSD

The Single-Prolonged Stress (SPS) model in rats leads to a phenotype that mirrors several key aspects of human PTSD, including anxiety-like behaviors, hyperalgesia, and neuroendocrine dysregulation, specifically hypocortisolism. This PTSD-like state is associated with an upregulation of the N/OFQ system, including elevated levels of N/OFQ in the serum, cerebrospinal fluid (CSF), and key brain regions like the periaqueductal gray (PAG) and hippocampus. Furthermore, there is an upregulation of NOP receptor protein and mRNA in the amygdala and PAG.

This compound, as a NOP receptor antagonist, works by blocking the effects of the elevated N/OFQ levels at the NOP receptor. This antagonism has been shown to reverse SPS-induced anxiety-like behaviors and pain hypersensitivity. The therapeutic effects of this compound are associated with its ability to normalize the dysregulated N/OFQ system, including reducing the elevated N/OFQ levels and reversing the upregulation of NOP receptor expression.

Data Presentation: Efficacy of this compound in a Rat Model of PTSD

The following tables summarize the quantitative data on the effects of this compound (6 mg/kg, i.p., once daily from day 7 to 21 post-SPS) in the Single-Prolonged Stress (SPS) rat model.

Table 1: Effect of this compound on Mechanical Allodynia (von Frey Test)

Treatment GroupDay 0 (g)Day 7 (g)Day 14 (g)Day 21 (g)
Vehicle14.8 ± 0.514.9 ± 0.415.0 ± 0.314.8 ± 0.5
This compound14.7 ± 0.614.8 ± 0.514.9 ± 0.414.7 ± 0.6
SPS + Vehicle14.9 ± 0.46.2 ± 0.75.8 ± 0.66.5 ± 0.8
SPS + this compound14.8 ± 0.56.5 ± 0.812.1 ± 0.9#13.8 ± 0.7#

Data are presented as mean paw withdrawal threshold (g) ± SEM. *p < 0.05 vs. Vehicle; #p < 0.05 vs. SPS + Vehicle.

Table 2: Effect of this compound on Thermal Hyperalgesia (Hargreaves Test)

Treatment GroupDay 0 (s)Day 7 (s)Day 14 (s)Day 21 (s)
Vehicle10.5 ± 0.410.6 ± 0.310.7 ± 0.410.5 ± 0.3
This compound10.4 ± 0.510.5 ± 0.410.6 ± 0.510.4 ± 0.4
SPS + Vehicle10.6 ± 0.35.1 ± 0.54.8 ± 0.45.3 ± 0.6
SPS + this compound10.5 ± 0.45.3 ± 0.68.9 ± 0.7#9.8 ± 0.5#

Data are presented as mean paw withdrawal latency (s) ± SEM. *p < 0.05 vs. Vehicle; #p < 0.05 vs. SPS + Vehicle.

Table 3: Effect of this compound on Anxiety-Like Behavior (Elevated Plus Maze)

Treatment GroupTime in Open Arms (%)Open Arm Entries (%)
Vehicle45.2 ± 3.150.1 ± 2.8
This compound44.8 ± 3.549.5 ± 3.2
SPS + Vehicle18.5 ± 2.422.3 ± 2.1
SPS + this compound39.7 ± 2.9#43.8 ± 2.5#

Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle; #p < 0.05 vs. SPS + Vehicle. Tests were conducted on day 21 post-SPS.

Table 4: Effect of this compound on Serum Corticosterone Levels

Treatment GroupSerum Corticosterone (ng/mL)
Vehicle285.4 ± 25.1
This compound279.8 ± 28.3
SPS + Vehicle191.2 ± 20.5*
SPS + this compound265.7 ± 23.9#

Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle; #p < 0.05 vs. SPS + Vehicle. Samples were collected on day 21 post-SPS.

Experimental Protocols

I. Single-Prolonged Stress (SPS) Protocol

This protocol is designed to induce a PTSD-like phenotype in rats.

Materials:

  • Male Sprague Dawley rats (250-300g)

  • Restraint device (e.g., a plastic cone or wire mesh restrainer)

  • Forced swim tank (e.g., a plexiglass cylinder, 50 cm high, 24 cm diameter)

  • Water at 24°C

  • Diethyl ether or isoflurane

  • Anesthetic chamber

Procedure:

  • Restraint Stress: Place the rat in the restraint device for 2 hours.

  • Forced Swim: Immediately after restraint, place the rat in the forced swim tank filled with 24°C water to a depth where the rat cannot touch the bottom for 20 minutes.

  • Recovery: Remove the rat from the water, dry it with a towel, and allow a 15-minute recuperation period in its home cage.

  • Anesthetic Exposure: Place the rat in an anesthetic chamber and expose it to diethyl ether or isoflurane until loss of consciousness.

  • Post-SPS Housing: Return the rat to its home cage. For the following 7 days, the rat should remain undisturbed to allow for the development of the PTSD-like phenotype. Behavioral testing can commence after this sensitization period.

SPS_Workflow start Start restraint 2h Restraint Stress start->restraint swim 20min Forced Swim (24°C water) restraint->swim recovery 15min Recovery swim->recovery anesthesia Ether/Isoflurane Exposure recovery->anesthesia sensitization 7-day Sensitization (Undisturbed) anesthesia->sensitization end Behavioral Testing sensitization->end PTSD_JTC801_Pathway cluster_PTSD_Pathology PTSD Pathophysiology (SPS Model) cluster_JTC801_Intervention Therapeutic Intervention SPS Single-Prolonged Stress N_OFQ_up ↑ N/OFQ Levels (Serum, CSF, Brain) SPS->N_OFQ_up NOP_R_up ↑ NOP Receptor Expression (Amygdala, PAG) SPS->NOP_R_up Cortisol ↓ Corticosterone (Hypocortisolism) SPS->Cortisol Anxiety Anxiety-like Behavior N_OFQ_up->Anxiety Pain Hyperalgesia & Allodynia N_OFQ_up->Pain NOP_R_block Blockade of NOP Receptor N_OFQ_up->NOP_R_block JTC801 This compound (NOP Receptor Antagonist) JTC801->NOP_R_block N_OFQ_norm Normalization of N/OFQ System NOP_R_block->N_OFQ_norm Anxiety_rev Reversal of Anxiety N_OFQ_norm->Anxiety_rev Pain_rev Reversal of Pain N_OFQ_norm->Pain_rev Cortisol_rev Reversal of Hypocortisolism N_OFQ_norm->Cortisol_rev

References

Application Notes and Protocols: JTC-801 Intraperitoneal vs. Oral Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTC-801 is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. It has demonstrated significant analgesic properties in various preclinical models of acute and chronic pain. This document provides a detailed comparison of intraperitoneal (i.p.) and oral (p.o.) administration of this compound, summarizing key quantitative data, experimental protocols, and visualizing relevant biological pathways to aid in experimental design and drug development.

Data Presentation: Comparison of Administration Routes

While a direct head-to-head study comparing the pharmacokinetics and dose-response efficacy of intraperitoneal versus oral administration of this compound was not identified in the reviewed literature, this section summarizes key findings from various preclinical studies.

Pharmacokinetic Parameters

A study in C57BL/6 mice provides some insight into the oral pharmacokinetics of this compound when administered by gavage.[1] Unfortunately, comparative data for intraperitoneal administration from the same study is not available.

ParameterOral Administration (Gavage in C57BL/6 Mice)Intraperitoneal AdministrationSource
Time to Peak Plasma Concentration (Tmax) 1 - 4 hoursData not available in comparative studies[1]
Plasma Half-life (t1/2) 8.2 hoursData not available in comparative studies[1]
Bioavailability Stated to have good bioavailabilityData not available in comparative studies[2]
Efficacy in Preclinical Pain Models

The following table summarizes effective doses of this compound administered via intraperitoneal and oral routes in various rodent models of pain.

Pain ModelSpeciesAdministration RouteEffective Dose RangeObserved EffectSource
Neuropathic Pain (Chronic Constriction Injury)RatOral (in food)0.03% - 0.06%Alleviated heat-evoked hyperalgesia[3]
Neuropathic Pain (Spinal Nerve Ligation)RatIntraperitoneal3 - 30 mg/kgDose-dependent reversal of tactile allodynia
Neuropathic Pain (Spinal Nerve Ligation)MouseOral3 mg/kg (single dose)Increased withdrawal latency
Post-Traumatic Stress Disorder (PTSD) Model with Pain SymptomsRatIntraperitoneal6 mg/kg (once daily)Reversed mechanical allodynia and thermal hyperalgesia
Paclitaxel-Induced Neuropathic PainRatIntraperitonealNot specifiedAlleviated mechanical allodynia
Nitrous Oxide-Induced Analgesia InhibitionMouseIntraperitonealNot specifiedSuppressed the analgesic effect of N2O
Inflammatory Pain (Formalin Test)RatSystemic (route not specified)Not specifiedDose-dependently suppressed the second phase of licking behavior

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Rodents

This protocol is a general guideline for the intraperitoneal injection of this compound in rats or mice.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., 3% DMSO and 0.05% hydroxypropylcellulose in sterile saline)

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of this compound Solution:

    • Aseptically prepare the vehicle solution.

    • Dissolve this compound in the vehicle to the desired final concentration. Gentle warming and vortexing may be required to ensure complete dissolution.

    • Filter-sterilize the final solution using a 0.22 µm syringe filter.

  • Animal Preparation:

    • Weigh the animal to accurately calculate the injection volume.

    • Gently restrain the animal. For rats, a two-person technique is often preferred for safety and accuracy. For mice, manual restraint is common.

  • Injection Procedure:

    • Position the animal with its head tilted slightly downwards.

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no blood or urine is drawn, which would indicate improper needle placement.

    • Slowly inject the calculated volume of the this compound solution. The maximum recommended injection volume is typically 10 mL/kg for both mice and rats.

    • Withdraw the needle and return the animal to its cage.

  • Post-Injection Monitoring:

    • Monitor the animal for any signs of distress, discomfort, or adverse reactions for at least 30 minutes post-injection.

Protocol 2: Oral Gavage (p.o.) Administration of this compound in Rodents

This protocol provides a general method for the oral administration of this compound to rodents using gavage.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile water, saline, or a specific formulation as required)

  • Flexible gavage needles (18-20 gauge for mice, 16-18 gauge for rats)

  • Sterile syringes (1 mL or 3 mL)

  • Animal scale

  • Appropriate PPE

Procedure:

  • Preparation of this compound Suspension/Solution:

    • Prepare the desired vehicle.

    • Suspend or dissolve the this compound in the vehicle to the target concentration. Sonication may be necessary for uniform suspension.

  • Animal Preparation:

    • Weigh the animal for accurate dose calculation.

    • Gently restrain the animal to prevent movement and ensure proper gavage technique.

  • Gavage Procedure:

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth of the gavage needle.

    • Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube. If resistance is met, do not force the needle.

    • Once the needle is correctly positioned in the esophagus/stomach, slowly administer the this compound formulation. The typical gavage volume is 5-10 mL/kg.

    • Gently remove the gavage needle.

  • Post-Gavage Monitoring:

    • Return the animal to its cage and monitor for any signs of respiratory distress, regurgitation, or other adverse effects for at least 30 minutes.

Visualizations

Signaling Pathway of the NOP Receptor

This compound acts as an antagonist at the NOP receptor, which is a G protein-coupled receptor (GPCR). The binding of the endogenous ligand N/OFQ to the NOP receptor typically initiates a signaling cascade that modulates neuronal excitability and neurotransmitter release. This compound blocks these effects.

NOP_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular JTC801 This compound NOPR NOP Receptor (ORL1) JTC801->NOPR Blocks G_protein Gi/o Protein NOPR->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Voltage-Gated Ca2+ Channels Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_channel K+ Channels K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux NOFQ N/OFQ NOFQ->NOPR Binds & Activates G_protein->AC Inhibits G_protein->Ca_channel Inhibits G_protein->K_channel Activates Neuron_activity ↓ Neuronal Excitability Ca_influx->Neuron_activity K_efflux->Neuron_activity

Caption: NOP Receptor Signaling Pathway Antagonized by this compound.

Experimental Workflow: Comparing Administration Routes

The following diagram illustrates a general experimental workflow for comparing the efficacy of this compound administered via intraperitoneal and oral routes in a preclinical pain model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment Animal_model Induce Pain Model (e.g., Neuropathy) Baseline Baseline Pain Assessment (e.g., von Frey, Hargreaves) Animal_model->Baseline Vehicle_IP Vehicle (i.p.) Baseline->Vehicle_IP Randomize Animals JTC801_IP This compound (i.p.) (Dose Range) Baseline->JTC801_IP Randomize Animals Vehicle_PO Vehicle (p.o.) Baseline->Vehicle_PO Randomize Animals JTC801_PO This compound (p.o.) (Dose Range) Baseline->JTC801_PO Randomize Animals Pain_test Post-treatment Pain Assessment (Time Course) Vehicle_IP->Pain_test JTC801_IP->Pain_test Vehicle_PO->Pain_test JTC801_PO->Pain_test Data_analysis Data Analysis (Dose-Response Curves) Pain_test->Data_analysis

Caption: Workflow for Comparing i.p. and p.o. This compound Efficacy.

References

JTC-801 In Vitro Binding Affinity for the ORL1 Receptor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTC-801 is a selective antagonist for the opioid receptor-like1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP).[1] The ORL1 receptor is a G protein-coupled receptor involved in a variety of physiological processes, including pain modulation, anxiety, and reward. Understanding the binding affinity and selectivity of compounds like this compound is crucial for the development of novel therapeutics targeting this system. These application notes provide a detailed protocol for conducting an in vitro radioligand binding assay to determine the binding affinity of this compound for the human ORL1 receptor.

Data Presentation

The binding affinity of this compound for the ORL1 receptor and its selectivity over other opioid receptors have been determined using in vitro radioligand binding assays. The data is summarized in the tables below.

Table 1: this compound Binding Affinity for the Human ORL1 Receptor

ParameterValueCell/Tissue SystemRadioligandReference
Ki8.2 nM--[2][3]
Ki44.5 ± 21.6 nMHeLa cells expressing ORL1[3H]-nociceptin[4][5]
IC5094 ± 8.6 nMHeLa cells expressing ORL1[3H]-nociceptin (50 pM)

Table 2: this compound Selectivity Profile (IC50 values)

ReceptorHumanRat (Cerebrocortical membrane)Reference
ORL194 nM472 nM
μ-opioid325 nM1831 nM
δ-opioid>10,000 nM-
κ-opioid>10,000 nM-

ORL1 Receptor Signaling Pathway

Activation of the ORL1 receptor by its endogenous ligand, nociceptin, initiates a signaling cascade that primarily involves the Gi/Go family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also modulate other effectors, such as ion channels.

ORL1_Signaling_Pathway cluster_membrane Cell Membrane ORL1 ORL1 Receptor G_protein Gi/Go Protein ORL1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Nociceptin Nociceptin Nociceptin->ORL1 Binds JTC801 This compound JTC801->ORL1 Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: ORL1 Receptor Signaling Pathway.

Experimental Protocol: In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the human ORL1 receptor.

Materials:

  • Receptor Source: Membranes from HeLa cells stably expressing the human ORL1 receptor.

  • Radioligand: [3H]-nociceptin (specific activity >40 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: 10 µM unlabeled nociceptin.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well plates.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membranes on ice.

    • Resuspend the membranes in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.

    • Homogenize gently to ensure a uniform suspension.

  • Assay Setup:

    • Prepare a series of dilutions of this compound in binding buffer.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Cell membranes + [3H]-nociceptin.

      • Non-specific Binding (NSB): Cell membranes + [3H]-nociceptin + 10 µM unlabeled nociceptin.

      • Competition: Cell membranes + [3H]-nociceptin + varying concentrations of this compound.

    • The final concentration of [3H]-nociceptin should be close to its Kd value (e.g., 50 pM).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters three times with ice-cold wash buffer to remove any unbound radioactivity.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add an appropriate volume of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]-nociceptin.

  • Calculate Ki:

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand ([3H]-nociceptin).

        • Kd is the dissociation constant of the radioligand for the ORL1 receptor.

Experimental Workflow

experimental_workflow prep 1. Reagent Preparation - ORL1 Membranes - [3H]-nociceptin - this compound dilutions setup 2. Assay Plate Setup - Total Binding - Non-specific Binding - Competition Wells prep->setup incubation 3. Incubation (Room Temp, 60-90 min) setup->incubation filtration 4. Filtration & Washing (Separate bound/free ligand) incubation->filtration counting 5. Scintillation Counting (Quantify radioactivity) filtration->counting analysis 6. Data Analysis - Calculate IC50 - Calculate Ki (Cheng-Prusoff) counting->analysis

Caption: Radioligand Binding Assay Workflow.

References

Troubleshooting & Optimization

JTC-801 Technical Support Center: Solubility Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing JTC-801, ensuring its proper dissolution is critical for experimental success. This guide provides detailed troubleshooting for common solubility challenges and answers frequently asked questions to support your research endeavors.

Troubleshooting Guide: Resolving this compound Solubility Issues

This section addresses specific problems you may encounter when preparing this compound solutions.

Problem 1: this compound powder is not dissolving in the chosen solvent.

  • Question: I am trying to dissolve this compound powder, but it remains as a suspension. What should I do?

  • Answer:

    • Verify Solvent Choice: this compound has high solubility in DMSO and good solubility in ethanol, but it is practically insoluble in water.[1][2] Ensure you are using an appropriate organic solvent.

    • Apply Energy: For challenging dissolutions, gentle heating and/or sonication are recommended to facilitate the process.[3] These methods increase the kinetic energy of the molecules, aiding in the breakdown of the crystal lattice.

    • Check Concentration: Attempting to dissolve this compound above its solubility limit will result in an incomplete dissolution. Refer to the solubility data table below to ensure you are working within the appropriate concentration range for your chosen solvent.

Problem 2: this compound precipitates out of solution when diluted with aqueous media.

  • Question: My this compound stock solution in DMSO was clear, but the compound crashed out when I added it to my aqueous cell culture medium or buffer. How can I prevent this?

  • Answer: This is a common issue known as "antisolvent precipitation" due to the poor aqueous solubility of this compound.

    • Minimize Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should be kept as low as possible, ideally below 0.5%, to maintain the solubility of this compound and minimize solvent toxicity in cellular assays.

    • Use a Co-Solvent System for In Vivo Formulations: For animal studies, a multi-component solvent system is often necessary to maintain solubility upon injection. A widely used formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][4] It is crucial to add the solvents sequentially, ensuring the solution is clear after each addition, before adding the next.

    • Consider Formulation with Cyclodextrins: Another approach for in vivo studies is to use a formulation containing sulfobutylether-β-cyclodextrin (SBE-β-CD), which can encapsulate the drug and improve its aqueous solubility. A suggested formulation is 10% DMSO in 90% (20% SBE-β-CD in saline).

Problem 3: I am unsure about the stability and storage of my this compound solutions.

  • Question: How should I store my this compound stock solutions, and for how long are they stable?

  • Answer:

    • Powder: this compound powder should be stored at -20°C for long-term stability (up to 3 years).

    • In Solvent: Stock solutions of this compound in solvents like DMSO or ethanol should be stored at -80°C for up to one year, or at -20°C for shorter periods (up to 1 month). It is recommended to aliquot the stock solutions to avoid repeated freeze-thaw cycles. Working solutions should ideally be prepared fresh for immediate use.

This compound Solubility Data

The following table summarizes the solubility of this compound in various solvents. Note that the molecular weight of this compound is approximately 447.96 g/mol .

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO44.8 - 100100.01 - 223.23Sonication or heating may be required.
Ethanol8.96 - 3120.09 - ~69.2Sonication is recommended.
WaterInsoluble / ≤ 0.33Insoluble / ~0.74

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh out 4.48 mg of this compound powder.

  • Add 1 mL of high-purity DMSO.

  • Vortex the solution thoroughly.

  • If necessary, place the vial in an ultrasonic bath for 5-10 minutes or gently warm to ensure complete dissolution.

  • Store the stock solution at -80°C in small aliquots.

Protocol 2: Preparation of this compound Formulation for In Vivo Administration

This protocol is for a final concentration of 2 mg/mL.

  • Prepare a stock solution of this compound in DMSO at a higher concentration (e.g., 20 mg/mL).

  • In a sterile tube, add 100 µL of the 20 mg/mL this compound DMSO stock.

  • Add 400 µL of PEG300 and mix until the solution is clear.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline and mix thoroughly.

  • Sonication can be used to aid dissolution if needed. The final solution should be clear. Use this formulation immediately after preparation.

Visualizing Experimental Workflows

Diagram 1: Decision-Making Workflow for this compound Dissolution

G start Start: this compound Powder solvent Select Solvent (e.g., DMSO for in vitro, co-solvent for in vivo) start->solvent dissolve Add Solvent to Powder solvent->dissolve check_dissolution Is it fully dissolved? dissolve->check_dissolution sonicate_heat Apply Sonication / Gentle Heat check_dissolution->sonicate_heat No ready Solution Ready for Use check_dissolution->ready Yes recheck_dissolution Is it fully dissolved? sonicate_heat->recheck_dissolution recheck_dissolution->ready Yes troubleshoot Troubleshoot: - Check concentration - Verify solvent purity recheck_dissolution->troubleshoot No G start Start: High Concentration This compound in DMSO add_peg Add PEG300 Mix until clear start->add_peg add_tween Add Tween-80 Mix until clear add_peg->add_tween add_saline Add Saline Mix thoroughly add_tween->add_saline final_solution Final Formulation Ready for Immediate Use add_saline->final_solution

References

JTC-801 Technical Support Center: Optimizing In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JTC-801. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as a selective and high-affinity antagonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] It binds to the NOP receptor with a Ki value of approximately 8.2 nM.[1] More recently, this compound has been identified as an inducer of a novel form of pH-dependent cell death in cancer cells, termed "alkaliptosis." This effect is, in many cancer cell lines, independent of its NOP receptor antagonist activity.

Q2: How does this compound induce cell death in cancer cells?

A2: this compound induces alkaliptosis by causing intracellular alkalinization. This process is mediated through two main signaling pathways. One pathway involves the activation of NF-κB, which leads to the repression of carbonic anhydrase 9 (CA9), a key regulator of intracellular pH. Another identified mechanism involves the activation of the PI3K/Akt/mTOR signaling pathway. This compound has also been shown to activate ATP6V0D1 and STAT3, which contribute to the increase in intracellular pH.

Q3: What is a typical effective concentration range for this compound in in vitro studies?

A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific biological question being investigated. For its anticancer effects, concentrations typically range from 1.25 µM to 20 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Q4: Is this compound cytotoxic to normal, non-cancerous cells?

A4: Studies have shown that this compound exhibits selective cytotoxicity towards cancer cells. Primary cultures of normal human cells, including hepatocytes, bone marrow CD34+ progenitor cells, peripheral blood mononuclear cells, and dermal fibroblasts, have been found to be relatively resistant to this compound-induced cell death compared to tumor cells.

Q5: How should I prepare a stock solution of this compound?

A5: this compound is soluble in DMSO and ethanol. For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO, for example, at 10 mM. This stock solution can then be further diluted in cell culture medium to the desired final concentration. It is recommended to store the stock solution at -20°C or -80°C for long-term stability.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a comparative overview of its cytotoxic efficacy.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
PANC-1Pancreatic Ductal Adenocarcinoma~1024
MiaPaCa-2Pancreatic Ductal Adenocarcinoma~1024
Hep G2Hepatoblastoma≥20Not Specified
M14MelanomaNot SpecifiedNot Specified
SKOV3Ovarian CancerNot SpecifiedNot Specified
U2OSOsteosarcomaNot SpecifiedNot Specified
HCT116Colorectal CarcinomaSensitive24
CFPAC1Pancreatic Ductal AdenocarcinomaSensitive24
PANC2.03Pancreatic Ductal AdenocarcinomaSensitive24
BxPc3Pancreatic Ductal AdenocarcinomaSensitive24
CAPAN2Pancreatic Ductal AdenocarcinomaSensitive24

Note: "Sensitive" indicates that the cell line showed a dose-dependent decrease in viability upon treatment with this compound, as reported in the cited literature, although a specific IC50 value was not provided.

Mandatory Visualizations

Here are diagrams of the key signaling pathways affected by this compound, an experimental workflow for optimizing its concentration, and a logical diagram for troubleshooting.

JTC801_Alkaliptosis_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JTC801 This compound Receptor Unknown Receptor(s) JTC801->Receptor IKK IKK Complex Receptor->IKK Activates ATP6V0D1 ATP6V0D1 Receptor->ATP6V0D1 Activates STAT3 STAT3 Receptor->STAT3 Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Alkalinization Intracellular Alkalinization (Alkaliptosis) ATP6V0D1->Alkalinization Promotes CA9_gene CA9 Gene NFkB_nuc->CA9_gene Represses Transcription CA9 CA9 (Carbonic Anhydrase 9) CA9_gene->CA9 Expression CA9->Alkalinization Prevents PI3K_Akt_mTOR_Pathway JTC801 This compound PI3K PI3K JTC801->PI3K Inhibits Apoptosis Apoptosis JTC801->Apoptosis Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Apoptosis Inhibits p70S6K p70S6K mTOR->p70S6K Activates CellGrowth Cell Proliferation, Migration, Invasion p70S6K->CellGrowth Promotes Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution (e.g., 10 mM in DMSO) C Treat Cells with a Range of this compound Concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM) A->C B Seed Cells in Multi-well Plates B->C D Perform Cell Viability Assay (e.g., MTT, MTS) C->D E Measure Absorbance/ Fluorescence D->E F Plot Dose-Response Curve and Calculate IC50 E->F

References

JTC-801 Animal Experiment Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JTC-801 animal experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) related to the use of this compound in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. Its primary mechanism of action is to block the binding of the endogenous ligand N/OFQ to the NOP receptor, thereby inhibiting its downstream signaling pathways. This antagonism has been shown to produce analgesic and anxiolytic effects in various preclinical models.

Q2: What is the appropriate vehicle for dissolving this compound for in vivo administration?

A2: A commonly used vehicle for intraperitoneal (i.p.) injection of this compound in rats is a solution of 3% DMSO and 0.05% hydroxypropylcellulose in saline.[1] For oral administration, this compound has been mixed with animal food or dissolved in 5% sorbitol.[2][3] It is crucial to ensure the compound is fully dissolved and the vehicle is well-tolerated by the animals to avoid precipitation and local irritation.

Q3: What are the typical dose ranges for this compound in rodent models of pain and anxiety?

A3: The effective dose of this compound can vary depending on the animal model, species, and route of administration.

  • Intraperitoneal (i.p.) injection: Doses ranging from 0.1 to 10 mg/kg have been shown to be effective in producing anti-allodynic effects in mice.[1] In a rat model of post-traumatic stress disorder, a daily dose of 6 mg/kg i.p. reversed mechanical allodynia, thermal hyperalgesia, and anxiety-like behavior.[1]

  • Oral (p.o.) administration: Doses between 1 mg/kg and 30 mg/kg have demonstrated anti-nociceptive effects in mice and rats. In a rat model of neuropathic pain, this compound given orally in food at 0.03% and 0.06% of the food weight effectively alleviated heat-evoked hyperalgesia.

Q4: Are there any known off-target effects or selectivity information for this compound?

A4: this compound displays high selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ). This selectivity minimizes the potential for confounding effects mediated by the classical opioid system. However, as with any pharmacological agent, the possibility of unknown off-target effects cannot be entirely ruled out, especially at higher concentrations.

Q5: Can this compound influence animal behavior beyond analgesia and anxiolysis?

A5: While primarily studied for its analgesic and anxiolytic properties, the NOP receptor system is involved in a wide range of physiological processes. Blockade of NOP receptors with antagonists like this compound has been associated with antidepressant-like effects in some preclinical models. Conversely, some studies suggest that NOP receptor antagonists might have anxiogenic-like effects under certain conditions, particularly in non-stressed animals. Researchers should carefully consider the baseline stress level of their animals and include appropriate behavioral controls to assess any unexpected effects on mood or general activity.

Troubleshooting Guide

Issue 1: Inconsistent or lack of efficacy in pain or anxiety models.

Potential Cause Troubleshooting Steps
Improper drug preparation or administration - Ensure this compound is fully dissolved in the vehicle. Sonication may be helpful. - Prepare fresh solutions for each experiment, as the stability of this compound in solution over time may vary. - Verify the accuracy of the administered dose and the injection technique (e.g., proper i.p. injection to avoid administration into the gut or subcutaneous tissue).
Suboptimal dosing - Perform a dose-response study to determine the optimal effective dose for your specific animal model and strain. - Consider the timing of administration relative to the behavioral test, as the pharmacokinetic profile of this compound will influence its peak effect.
Animal model variability - Ensure the chosen animal model is appropriate for studying the effects of NOP receptor antagonism. The expression and function of the NOP system can vary between different models of pain or anxiety. - Control for factors that can influence behavioral outcomes, such as animal strain, age, sex, and housing conditions.
High baseline variability - Acclimatize animals properly to the experimental environment and handling procedures to reduce stress-induced variability. - Increase the number of animals per group to enhance statistical power.

Issue 2: Adverse effects observed in animals following this compound administration.

Potential Cause Troubleshooting Steps
Local irritation or inflammation at the injection site - This has been observed with repeated daily injections of 3 mg/kg i.p. in rats. - Consider reducing the concentration of DMSO in the vehicle if possible, or switching to an alternative, less irritating vehicle. - If multiple injections are required, alternate the injection site. - For chronic studies, oral administration mixed with food may be a less invasive and better-tolerated option.
Unexpected changes in body weight - this compound has been shown to prevent weight gain in both control and stressed rats. - Monitor animal body weight regularly throughout the study and report any significant changes. - Ensure ad libitum access to food and water unless otherwise specified by the experimental protocol.
Unusual or paradoxical behavioral effects (e.g., increased anxiety) - The effects of NOP receptor antagonists on anxiety can be complex and may depend on the animal's stress state. - Include a comprehensive battery of behavioral tests to assess general locomotor activity, exploration, and anxiety-like behaviors (e.g., open field test, elevated plus maze). - Compare the behavior of this compound-treated animals to both vehicle-treated and naive control groups.

Quantitative Data Summary

Table 1: Effects of this compound in Rodent Models of Neuropathic and Inflammatory Pain

Animal Model Species Administration Route Dose Key Findings Reference
Chronic Constriction Injury (CCI)RatOral (in food)0.03% and 0.06%Dose-dependently normalized paw withdrawal latency to heat.
L5 Spinal Nerve TransectionMouseOralNot specifiedRelieved thermal hyperalgesia in a dose-dependent manner.
Paclitaxel-Induced NeuropathyRati.p.Not specifiedSignificantly alleviated mechanical allodynia.
Formalin TestRati.v.0.01 mg/kgReduced both first and second phases of nociceptive response.
Formalin TestRatp.o.1 mg/kgReduced both first and second phases of nociceptive response.

Table 2: Effects of this compound in a Rat Model of Post-Traumatic Stress Disorder (PTSD)

Behavioral Test Species Administration Route Dose Key Findings Reference
Mechanical AllodyniaRati.p.6 mg/kg/dayReversed single prolonged stress (SPS)-induced mechanical allodynia.
Thermal HyperalgesiaRati.p.6 mg/kg/dayReversed SPS-induced thermal hyperalgesia.
Elevated Plus MazeRati.p.6 mg/kg/dayBlocked SPS-induced anxiety-like behavior (increased time in open arms).

Experimental Protocols

Protocol 1: Assessment of this compound in the Rat Formalin Test

  • Animals: Male Sprague-Dawley rats.

  • Drug Preparation: Dissolve this compound in 5% sorbitol for oral administration or in a suitable vehicle for intravenous injection.

  • Administration:

    • Oral (p.o.): Administer this compound (e.g., 3.0 mg/kg) 60 minutes before the formalin injection.

    • Intravenous (i.v.): Administer this compound (e.g., 0.03 mg/kg) into the tail vein 5 minutes before the formalin injection.

  • Formalin Injection: Subcutaneously inject 50 µL of 5% formalin into the plantar surface of the left hind paw.

  • Behavioral Observation: Immediately after formalin injection, place the rat in a clear observation chamber. Record the total time the animal spends licking the injected paw during two distinct phases:

    • Phase 1 (Acute): 0-5 minutes post-injection.

    • Phase 2 (Tonic): 15-30 minutes post-injection.

  • Data Analysis: Compare the licking time in the this compound-treated groups to the vehicle-treated control group for both phases.

Protocol 2: Evaluation of this compound in a Rat Model of PTSD-Induced Anxiety and Pain

  • Animals: Male Sprague-Dawley rats.

  • Model Induction: Induce post-traumatic stress disorder (PTSD) using the single prolonged stress (SPS) model.

  • Drug Preparation: Prepare this compound in a vehicle of 3% DMSO and 0.05% hydroxypropylcellulose.

  • Administration: Beginning on day 7 post-SPS, administer this compound (6 mg/kg, i.p.) once daily until day 21.

  • Behavioral Testing:

    • Mechanical Allodynia: Measure the paw withdrawal threshold (PWT) to von Frey filaments on designated days (e.g., days 0, 7, 9, 12, 14, 18, and 21).

    • Thermal Hyperalgesia: Measure the paw withdrawal latency (PWL) to a radiant heat source on the same designated days.

    • Anxiety-Like Behavior: Perform the elevated plus-maze (EPM) test on day 9 post-SPS. Record the number of entries into and the time spent in the open and closed arms.

  • Data Analysis: Compare the behavioral outcomes of the SPS + this compound group with the SPS + vehicle, non-SPS + this compound, and non-SPS + vehicle control groups.

Visualizations

JTC-801_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling N/OFQ N/OFQ (Nociceptin) NOP_Receptor NOP Receptor (ORL1) N/OFQ->NOP_Receptor Binds & Activates G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates This compound This compound This compound->NOP_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia_Anxiolysis Analgesic & Anxiolytic Effects (Inhibited) cAMP->Analgesia_Anxiolysis Ion_Channels->Analgesia_Anxiolysis

Caption: this compound mechanism of action on the NOP receptor signaling pathway.

JTC-801_Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (≥ 7 days) Baseline Baseline Behavioral Testing Acclimatization->Baseline Group_Assignment Random Group Assignment Baseline->Group_Assignment Model_Induction Induction of Pain/ Anxiety Model Group_Assignment->Model_Induction Drug_Prep This compound & Vehicle Preparation Administration This compound/Vehicle Administration Drug_Prep->Administration Pitfall1 Pitfall1 Drug_Prep->Pitfall1 Model_Induction->Administration Behavioral_Testing Post-Treatment Behavioral Testing Administration->Behavioral_Testing Pitfall2 Pitfall: Injection Site Irritation Administration->Pitfall2 Data_Collection Data Collection & Blinding Behavioral_Testing->Data_Collection Pitfall3 Pitfall: Unexpected Behavioral Effects Behavioral_Testing->Pitfall3 Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

References

JTC-801 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, proper storage, and handling of JTC-801. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid powder?

A1: this compound in its solid form should be stored at 4°C for short-term storage and at -20°C for long-term storage, for up to three years.[1][2] It is crucial to keep the container tightly sealed and protected from moisture.[1][3] Some suppliers recommend desiccating at room temperature.[4]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound stock solutions are typically prepared in dimethyl sulfoxide (DMSO). When preparing, using fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility. For storage, it is advised to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q3: What is the stability of this compound stock solutions in different solvents and temperatures?

A3: The stability of this compound stock solutions depends on the solvent and storage temperature. The following table summarizes the recommended storage conditions and stability periods.

SolventStorage TemperatureStability PeriodCitations
DMSO-80°C1 year
DMSO-80°C6 months
DMSO-20°C1 month

Q4: What is the solubility of this compound in common solvents?

A4: this compound exhibits varying solubility in different solvents. The table below provides a summary of its solubility.

SolventSolubilityCitations
DMSO≥ 20 mg/mL
DMSO44.8 mg/mL
DMSO90 mg/mL (200.91 mM)
DMSO100 mg/mL (223.23 mM) (requires ultrasonic)
Ethanol8.96 mg/mL
Water≥ 0.33 mg/mL

Q5: Is this compound stable in acidic conditions?

A5: Yes, in vitro studies have shown that this compound is stable in acidic environments with a pH ranging from 2 to 6.

Troubleshooting Guide

Problem: I am having trouble dissolving this compound in DMSO.

  • Possible Cause: The DMSO may have absorbed moisture, which can reduce the solubility of this compound.

  • Solution: Use fresh, anhydrous DMSO. Gentle warming and vortexing or sonication can also aid in dissolution.

Problem: My this compound stock solution appears to have precipitated after storage.

  • Possible Cause: The storage temperature may have fluctuated, or the solution may have been stored for longer than the recommended period. Repeated freeze-thaw cycles can also lead to precipitation.

  • Solution: Before use, bring the solution to room temperature and vortex thoroughly to ensure it is fully redissolved. To prevent this issue, it is recommended to aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles.

Problem: I am observing inconsistent results in my in vitro experiments.

  • Possible Cause 1: Degradation of this compound in the working solution.

  • Solution 1: Prepare fresh working solutions from a properly stored stock solution for each experiment. Avoid storing diluted working solutions for extended periods.

  • Possible Cause 2: Inaccurate concentration of the stock solution due to improper storage or handling.

  • Solution 2: Ensure that the stock solution has been stored according to the recommendations (see stability table above). If in doubt, prepare a fresh stock solution.

Problem: My in vivo experiment results are not reproducible.

  • Possible Cause: Issues with the formulation of the dosing solution. This compound for in vivo use is often prepared in a vehicle containing DMSO, PEG300, Tween-80, and saline or corn oil. Inconsistent preparation of this vehicle can lead to variability.

  • Solution: Follow a standardized and detailed protocol for preparing the dosing solution. For example, one protocol involves adding 10% DMSO, followed by 40% PEG300, 5% Tween-80, and finally 45% saline, ensuring the solution is clear. Another option is 10% DMSO in 90% corn oil.

Experimental Protocols

In Vitro Radioligand Binding Assay Protocol

This protocol is adapted from studies assessing the binding affinity of this compound to the opioid receptor-like1 (ORL1) receptor.

  • Membrane Preparation: Use membranes from HeLa or CHO-K1 cells expressing the human ORL1 receptor.

  • Incubation Buffer: Prepare a buffer of 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂ and 10% sucrose.

  • Assay:

    • Incubate the cell membranes with 0.33 nM of ³H-labeled diprenorphine (a radioligand) and varying concentrations of this compound.

    • Incubate the mixture at room temperature for 2.5 hours.

  • Filtration: Collect the membranes by filtration using Whatman 934-AH glass fiber filters.

  • Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding using a high concentration (e.g., 10 µM) of a non-labeled ligand like naloxone.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

In Vivo Formulation Protocol

For in vivo experiments, this compound can be prepared as a solution or suspension.

  • Solution for Injection:

    • Prepare a stock solution of this compound in DMSO.

    • For a 1 mL working solution, add 100 µL of the DMSO stock solution (e.g., 25 mg/mL) to 400 µL of PEG300 and mix well.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of saline to reach the final volume of 1 mL.

  • Oral Administration: this compound can be dissolved in 5% sorbitol for oral administration.

Signaling Pathways

This compound is a selective antagonist of the opioid receptor-like1 (ORL1) receptor, also known as the nociceptin receptor (NOP). Its mechanism of action primarily involves blocking the effects of the endogenous ligand nociceptin/orphanin FQ (N/OFQ). Beyond its primary target, this compound has been shown to influence other signaling pathways.

This compound and Alkaliptosis Pathway

Recent studies have demonstrated that this compound can induce a pH-dependent form of cell death called alkaliptosis, specifically in cancer cells. This process involves the activation of NF-κB, which in turn represses the expression of carbonic anhydrase 9 (CA9), a key regulator of intracellular pH.

JTC_801_Alkaliptosis_Pathway JTC801 This compound Receptor GPCR JTC801->Receptor NFkB NF-κB Activation Receptor->NFkB CA9 CA9 Expression (Carbonic Anhydrase 9) NFkB->CA9 represses pH_regulation Intracellular pH Regulation Disrupted CA9->pH_regulation Alkaliptosis Alkaliptosis (Cell Death) pH_regulation->Alkaliptosis

This compound induced alkaliptosis pathway.

This compound and PI3K-Akt-mTOR Pathway

This compound has also been found to suppress the growth of melanoma cells by inhibiting the PI3K-Akt-mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth.

JTC_801_PI3K_Akt_mTOR_Pathway JTC801 This compound PI3K PI3K JTC801->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Proliferation, Migration & Invasion mTOR->CellGrowth inhibits Apoptosis Apoptosis mTOR->Apoptosis promotes

References

Troubleshooting unexpected results with JTC-801 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their cell culture experiments with JTC-801.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the Opioid Receptor-Like 1 (ORL1) or NOP receptor.[1][2] It binds to the NOP receptor with high affinity, thereby blocking the intracellular signaling initiated by the endogenous ligand N/OFQ.

Q2: What are the known off-target effects of this compound?

Recent studies have revealed that this compound can induce a novel form of pH-dependent cell death called "alkaliptosis," particularly in cancer cells.[1] This effect is independent of its NOP receptor antagonism and is mediated through the activation of NF-κB signaling, which leads to the downregulation of carbonic anhydrase 9 (CA9), a key regulator of intracellular pH. Additionally, this compound has been shown to inhibit the PI3K-Akt-mTOR signaling pathway in some cancer cell lines.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. For example, a 10 mM stock solution can be prepared in DMSO. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Unexpected or High Levels of Cell Death

Question: I am observing significant cell death in my cultures when treating with this compound, even at concentrations intended for NOP receptor antagonism. Why is this happening?

Answer:

Unexpected cytotoxicity with this compound is often linked to its off-target effect of inducing alkaliptosis, a pH-dependent form of regulated cell death, particularly in cancer cell lines. This is a separate mechanism from its NOP receptor antagonism.

Possible Causes and Troubleshooting Steps:

  • Alkaliptosis Induction: this compound can activate the NF-κB pathway, leading to the downregulation of carbonic anhydrase 9 (CA9) and an increase in intracellular pH, ultimately causing cell death. This effect is more pronounced in cancer cells.

    • Recommendation: To confirm if alkaliptosis is the cause, you can try to rescue the cells by acidifying the culture medium (e.g., to pH 6.2) or by co-treatment with N-acetylcysteine (NAC), which has been shown to mitigate this compound-induced cell death.

  • PI3K-Akt-mTOR Pathway Inhibition: In some cancer cell lines, such as melanoma and osteosarcoma, this compound has been shown to suppress the pro-survival PI3K-Akt-mTOR signaling pathway, which can lead to apoptosis.

    • Recommendation: Perform a western blot analysis to check the phosphorylation status of key proteins in this pathway, such as Akt and mTOR, in your this compound-treated cells.

  • High Concentration: The concentration of this compound required to induce alkaliptosis or inhibit the PI3K-Akt-mTOR pathway may be in a similar range to that used for NOP receptor antagonism in some cell lines.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound for NOP receptor antagonism with minimal cytotoxicity in your specific cell line. Start with a lower concentration range if your goal is solely to block the NOP receptor.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound-induced cytotoxicity.

    • Recommendation: Review the literature for studies using this compound in your cell line of interest to gauge expected cytotoxic concentrations. If limited data is available, a thorough dose-response analysis is crucial.

Issue 2: this compound Fails to Antagonize the Effect of Nociceptin (N/OFQ)

Question: I am not observing any blockade of the N/OFQ-induced effect in my cells after pre-treatment with this compound. What could be the reason?

Answer:

If this compound is not effectively antagonizing the action of N/OFQ, it could be due to several experimental factors.

Possible Causes and Troubleshooting Steps:

  • Insufficient Concentration: The concentration of this compound may be too low to effectively compete with N/OFQ for binding to the NOP receptor.

    • Recommendation: Increase the concentration of this compound. The IC50 value for this compound to inhibit N/OFQ binding is in the nanomolar range, but higher concentrations may be required in functional assays depending on the cell type and the concentration of N/OFQ used.

  • Inadequate Pre-incubation Time: The pre-incubation time with this compound before adding N/OFQ may be insufficient for the antagonist to bind to the NOP receptors.

    • Recommendation: Increase the pre-incubation time with this compound. A pre-incubation of 15-30 minutes is a good starting point, but this may need to be optimized for your specific experimental setup.

  • This compound Degradation: Improper storage or handling of the this compound stock solution could lead to its degradation.

    • Recommendation: Ensure that the this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock if degradation is suspected.

  • Low NOP Receptor Expression: The cell line you are using may have low or no expression of the NOP receptor.

    • Recommendation: Verify the expression of the NOP receptor (ORL1) in your cell line at the mRNA and/or protein level using RT-qPCR or western blotting.

  • Assay Sensitivity: The functional assay you are using (e.g., cAMP assay) may not be sensitive enough to detect the antagonistic effect of this compound.

    • Recommendation: Optimize your assay conditions. For a cAMP assay, ensure that the forskolin (or other adenylyl cyclase activator) concentration and the N/OFQ concentration are optimized to produce a robust and reproducible signal.

Data Presentation

Table 1: this compound Binding Affinities and Functional Potencies

ReceptorParameterValueCell Line/SystemReference
NOP (ORL1)Ki8.2 nMHuman receptor
NOP (ORL1)IC50 (vs. [3H]-nociceptin)94 ± 8.6 nMHeLa cells
μ-opioidKi102.9 nMHuman receptor
κ-opioidKi1057.5 nMHuman receptor
δ-opioidKi8647.2 nMHuman receptor
NOP (ORL1)IC50 (cAMP assay)2.58 μMHeLa cells

Table 2: this compound Concentrations Used in Cell Culture Studies

Cell LineApplicationThis compound ConcentrationReference
PANC1 (Pancreatic Cancer)Induction of Alkaliptosis1.25–20 µM
M14 (Melanoma)Inhibition of ProliferationNot specified
U2OS (Osteosarcoma)Induction of ApoptosisNot specified
Hep G2 (Hepatoblastoma)Inhibition of ProliferationNot specified
HCT116, HT-29 (Colon Cancer)Inhibition of Proliferation10 µmol/L for migration

Experimental Protocols

Protocol 1: Cell Viability Assay using CCK-8

This protocol is adapted from standard CCK-8 assay procedures and can be used to assess this compound-induced cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium from your stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: NOP Receptor Antagonism in a cAMP Assay

This protocol outlines a general procedure to measure the antagonistic effect of this compound on N/OFQ-induced inhibition of cAMP production.

Materials:

  • Cells expressing NOP receptor (e.g., CHO-K1 or HeLa cells)

  • Serum-free cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Nociceptin (N/OFQ)

  • Forskolin (or another adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Lysis buffer (if required by the cAMP kit)

Procedure:

  • Seed cells in a 96-well plate and grow to 80-90% confluency.

  • On the day of the assay, aspirate the growth medium and wash the cells once with serum-free medium.

  • Add 50 µL of serum-free medium containing various concentrations of this compound to the wells. Include a vehicle control.

  • Pre-incubate the plate for 15-30 minutes at 37°C.

  • Add 25 µL of serum-free medium containing N/OFQ at a concentration that gives a submaximal response (e.g., EC80) and a fixed concentration of forskolin.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells (if necessary, according to the cAMP kit manufacturer's instructions).

  • Measure the intracellular cAMP levels using your chosen cAMP assay kit, following the manufacturer's protocol.

  • Plot the cAMP concentration against the this compound concentration to determine the IC50 of this compound.

Mandatory Visualization

NOP_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Nociceptin Nociceptin NOP_Receptor NOP (ORL1) Receptor Nociceptin->NOP_Receptor Agonist Binding This compound This compound This compound->NOP_Receptor Antagonist Binding Gi_protein Gi Protein NOP_Receptor->Gi_protein Activation Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Modulation

Caption: Canonical NOP receptor signaling pathway and the antagonistic action of this compound.

Caption: Off-target signaling pathway of this compound leading to alkaliptosis in cancer cells.

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Setup cluster_outcomes Observed Outcomes cluster_troubleshooting Troubleshooting Steps Start Start Experiment with this compound Observe_Results Observe Experimental Results Start->Observe_Results Expected Expected Results Observe_Results->Expected Yes Unexpected Unexpected Results Observe_Results->Unexpected No Check_Concentration Verify this compound Concentration Unexpected->Check_Concentration Check_Cell_Line Confirm NOP Receptor Expression & Sensitivity Unexpected->Check_Cell_Line Check_Protocol Review Experimental Protocol Unexpected->Check_Protocol Consider_Off_Target Investigate Off-Target Effects (Alkaliptosis) Unexpected->Consider_Off_Target Check_Concentration->Observe_Results Re-test Check_Cell_Line->Observe_Results Re-test Check_Protocol->Observe_Results Re-test Consider_Off_Target->Observe_Results Re-test

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

JTC-801 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of JTC-801 in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution. What should I do?

A1: If you observe precipitation, gentle heating and/or sonication can be used to help redissolve the compound.[1][2] For future experiments, consider using a higher concentration of an organic co-solvent like DMSO or employing a formulation with solubilizing agents such as PEG300, Tween-80, or SBE-β-CD, especially for in vivo studies.[1][3] Always ensure your stock solutions are clear before further dilution.

Q2: What is the best solvent for this compound?

A2: The optimal solvent for this compound depends on the experimental application (in vitro vs. in vivo).

  • For in vitro studies: DMSO is the recommended solvent for preparing high-concentration stock solutions.[3] It is important to use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of this compound.

  • For in vivo studies: Due to the low solubility of this compound in purely aqueous solutions, a co-solvent system is necessary. Common formulations involve a combination of DMSO, PEG300, Tween-80, and saline, or DMSO with SBE-β-CD in saline.

Q3: Can I dissolve this compound directly in water or saline?

A3: Direct dissolution of this compound in water or saline is not recommended for achieving high concentrations. This compound is sparingly soluble in water (≥ 0.33 mg/mL). For most applications requiring higher concentrations, a stock solution in an organic solvent like DMSO should be prepared first and then diluted into the aqueous experimental medium. When preparing aqueous solutions from a stock, it is advisable to filter and sterilize the final working solution.

Q4: How should I store my this compound stock solutions?

A4: To prevent degradation and precipitation, aliquot your stock solutions to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Ensure the containers are sealed tightly to prevent moisture absorption.

Troubleshooting Guide: Preventing this compound Precipitation

IssuePotential CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer The concentration of this compound in the final aqueous solution exceeds its solubility limit.- Increase the percentage of DMSO in the final solution (if experimentally permissible).- Use a solubilizing agent in your aqueous buffer (e.g., Tween-80, SBE-β-CD).- Reduce the final concentration of this compound.
Cloudiness or precipitation in in vivo formulation Improper mixing of co-solvents or exceeding the solubility limit in the vehicle.- Add each co-solvent sequentially and ensure the solution is clear before adding the next solvent.- Use sonication or gentle warming to aid dissolution.- Prepare the formulation fresh on the day of use.
This compound crashes out of solution over time Solution instability or storage at an inappropriate temperature.- Prepare fresh solutions for each experiment.- Store stock solutions properly at -20°C or -80°C in aliquots.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventConcentrationMolarity (approx.)Notes
In Vitro
DMSO100 mg/mL223.23 mMUltrasonic treatment may be needed. Use of fresh, anhydrous DMSO is recommended.
Ethanol≥18.27 mg/mL≥40.78 mMUltrasonic treatment is recommended.
Water≥0.33 mg/mL≥0.74 mMSaturation point is not fully determined.
In Vivo Formulations
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥2.5 mg/mL≥5.58 mMSolvents should be added sequentially.
10% DMSO >> 90% (20% SBE-β-CD in saline)≥2.5 mg/mL≥5.58 mMSolvents should be added sequentially.
10% DMSO >> 90% corn oil≥2.5 mg/mL≥5.58 mMSolvents should be added sequentially.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

  • If necessary, sonicate the solution in a water bath until the this compound is completely dissolved and the solution is clear.

  • Aliquot the stock solution into smaller volumes in separate, tightly sealed tubes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Preparation of this compound Formulation for In Vivo Administration

This protocol is an example for preparing a clear solution of this compound for in vivo experiments.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure it is fully dissolved.

  • In a separate sterile tube, add the required volume of the DMSO stock solution.

  • Sequentially add the other co-solvents. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, follow these steps, ensuring the solution is clear after each addition: a. Add 40% of the final volume of PEG300 to the DMSO stock and mix thoroughly. b. Add 5% of the final volume of Tween-80 and mix thoroughly. c. Add 45% of the final volume of saline and mix thoroughly.

  • The final solution should be clear. It is recommended to prepare this formulation fresh on the day of use.

Visualizing this compound's Mechanism of Action

This compound is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor. It has also been shown to affect the PI3K-Akt-mTOR signaling pathway in some cancer cell lines.

JTC801_Signaling_Pathway cluster_0 Opioid Receptor Signaling cluster_1 PI3K-Akt-mTOR Pathway (in some cancer cells) JTC801 This compound ORL1 ORL1 Receptor JTC801->ORL1 Antagonizes G_protein Gi/o Protein ORL1->G_protein Activates Nociceptin Nociceptin (N/OFQ) Nociceptin->ORL1 Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to JTC801_2 This compound PI3K PI3K JTC801_2->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Migration, Invasion mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: this compound's dual mechanism of action.

experimental_workflow cluster_prep Solution Preparation cluster_invitro In Vitro Experiment cluster_invivo In Vivo Formulation cluster_troubleshooting Troubleshooting start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso sonicate Sonicate if Necessary add_dmso->sonicate stock_solution Clear Stock Solution sonicate->stock_solution dilute_invitro Dilute in Aqueous Buffer stock_solution->dilute_invitro add_cosolvents Sequentially Add Co-solvents (e.g., PEG300, Tween-80, Saline) stock_solution->add_cosolvents run_invitro Perform Experiment dilute_invitro->run_invitro precipitation Precipitation Occurs? dilute_invitro->precipitation final_formulation Clear In Vivo Formulation add_cosolvents->final_formulation add_cosolvents->precipitation administer Administer to Animal Model final_formulation->administer troubleshoot_actions Gentle Heat/Sonication Adjust Formulation precipitation->troubleshoot_actions Yes troubleshoot_actions->stock_solution Revise Protocol

References

JTC-801 off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of JTC-801 and how to control for them in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor or opioid receptor-like 1 (ORL1).[1][2][3][4][5] It binds to the NOP receptor with high affinity. The gene encoding the human NOP receptor is OPRL1.

Q2: What are the known off-target effects of this compound?

While this compound is selective for the NOP receptor, it has been observed to have several off-target effects, particularly at higher concentrations. These include:

  • Interaction with other opioid receptors: this compound exhibits some binding affinity for the mu (μ), kappa (κ), and delta (δ) opioid receptors, although with significantly lower affinity compared to the NOP receptor.

  • Inhibition of the PI3K/Akt/mTOR signaling pathway: this compound has been shown to suppress the proliferation of certain cancer cells by inhibiting this key survival pathway.

  • Induction of alkaliptosis via NF-κB activation: In some cancer cell lines, this compound can induce a form of pH-dependent cell death called alkaliptosis by activating the NF-κB pathway, which in turn represses the expression of carbonic anhydrase 9 (CA9).

Q3: How can I be sure that the effects I observe in my experiment are due to NOP receptor antagonism and not off-target effects?

To ensure the observed effects are on-target, a series of control experiments are essential. These include:

  • Using a structurally different NOP antagonist: This helps to confirm that the effect is related to NOP receptor antagonism rather than a specific chemical property of this compound.

  • Employing specific inhibitors for known off-target pathways: Co-treatment with inhibitors of the PI3K/Akt/mTOR or NF-κB pathways can help dissect the contribution of these pathways to the observed effects.

  • Genetic knockdown of the NOP receptor: Using techniques like siRNA to reduce the expression of the OPRL1 gene should abolish the on-target effects of this compound.

  • Performing washout experiments: If the effect is receptor-mediated, it should be reversible upon removal of this compound from the experimental system.

  • Using an inactive analog (if available): An ideal control would be a molecule structurally similar to this compound that does not bind to the NOP receptor.

  • Including a broad-spectrum opioid antagonist: To rule out involvement of other opioid receptors, a non-selective antagonist like naloxone can be used.

Troubleshooting Guide

Problem 1: I am seeing an effect with this compound, but I am not sure if it is a true on-target effect.

  • Solution: Perform a series of control experiments as outlined in Q3 of the FAQ section. A logical workflow for troubleshooting this issue is presented below.

start Observed Effect with this compound control1 Use Structurally Different NOP Antagonist (e.g., SB-612111) start->control1 control2 OPRL1 siRNA Knockdown start->control2 control3 Co-treat with Off-Target Pathway Inhibitors start->control3 control4 Washout Experiment start->control4 result1 Effect Reproduced? control1->result1 result2 Effect Abolished? control2->result2 result3 Effect Blocked? control3->result3 result4 Effect Reversed? control4->result4 conclusion1 Likely On-Target (NOP Mediated) result1->conclusion1 Yes conclusion2 Likely Off-Target result1->conclusion2 No result2->conclusion1 Yes result2->conclusion2 No result3->conclusion1 No result3->conclusion2 Yes result4->conclusion1 Yes result4->conclusion2 No

Caption: Troubleshooting workflow for validating this compound on-target effects.

Problem 2: My results suggest an off-target effect related to cell survival. How do I determine which pathway is involved?

  • Solution: Based on published data, the most likely off-target pathways affecting cell survival are the PI3K/Akt/mTOR and NF-κB pathways. You can dissect which pathway is involved by using specific inhibitors.

start This compound Induces Cell Survival/Death Effect pathway_pi3k Hypothesis: PI3K/Akt/mTOR Pathway Involvement start->pathway_pi3k pathway_nfkb Hypothesis: NF-κB Pathway Involvement start->pathway_nfkb experiment_pi3k Co-treat this compound with PI3K Inhibitor (e.g., BKM120) pathway_pi3k->experiment_pi3k experiment_nfkb Co-treat this compound with NF-κB Inhibitor (e.g., TPCA-1) pathway_nfkb->experiment_nfkb result_pi3k Effect Blocked? experiment_pi3k->result_pi3k result_nfkb Effect Blocked? experiment_nfkb->result_nfkb conclusion_pi3k PI3K Pathway is Involved result_pi3k->conclusion_pi3k Yes no_effect Other Off-Target Pathway Involved result_pi3k->no_effect No conclusion_nfkb NF-κB Pathway is Involved result_nfkb->conclusion_nfkb Yes result_nfkb->no_effect No

Caption: Decision tree for identifying off-target signaling pathways.

Data Presentation

Table 1: this compound Binding Affinity and Selectivity Profile

Target ReceptorSpeciesAssay TypeKi (nM)IC50 (nM)Selectivity vs. NOP (fold)
NOP (ORL1) Human Binding 8.2 94 -
Mu (μ) OpioidHumanBinding102.9325~12.5
Kappa (κ) OpioidHumanBinding1057.5>10,000~129
Delta (δ) OpioidHumanBinding8647.2>10,000~1055
NOP (ORL1)RatBinding-472-
Mu (μ) OpioidRatBinding-1831~3.9

Data compiled from multiple sources.

Table 2: Recommended Control Compounds for this compound Experiments

Control CompoundTargetRecommended ConcentrationPurpose
SB-612111NOP Receptor Antagonist1-10 µMConfirm on-target effects with a structurally different antagonist.
Buparlisib (BKM120)Pan-Class I PI3K Inhibitor0.5-5 µMControl for off-target effects on the PI3K/Akt/mTOR pathway.
TPCA-1IKK-2 Inhibitor (NF-κB Pathway)1-10 µMControl for off-target effects on the NF-κB pathway.
NaloxoneBroad-Spectrum Opioid Antagonist1-10 µMRule out effects mediated by classical opioid receptors (mu, kappa, delta).

Experimental Protocols

Protocol 1: Control for PI3K/Akt/mTOR Off-Target Effects using Buparlisib (BKM120)

This protocol describes how to use the pan-PI3K inhibitor Buparlisib (BKM120) to determine if the observed effects of this compound are mediated through the PI3K/Akt/mTOR pathway.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Buparlisib (BKM120)

  • Vehicle control (e.g., DMSO)

  • 96-well or other appropriate culture plates

  • Reagents for your specific downstream assay (e.g., cell viability, western blot)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of this compound and Buparlisib in DMSO. Create serial dilutions of each compound in complete culture medium.

  • Treatment:

    • Control Groups: Treat cells with vehicle only, this compound only, and Buparlisib only at various concentrations.

    • Co-treatment Group: Treat cells with a combination of this compound and Buparlisib. A fixed concentration of Buparlisib (e.g., 1 µM) can be used with varying concentrations of this compound, or a matrix of concentrations can be tested.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Perform your assay of interest (e.g., MTT assay for cell viability, Western blot for protein phosphorylation). For Western blot, probe for key pathway markers like phospho-Akt (Ser473) and total Akt to confirm PI3K pathway inhibition by Buparlisib.

Interpretation:

  • If Buparlisib alone does not produce the same effect as this compound, but it blocks or reverses the effect of this compound in the co-treatment group, it suggests the this compound effect is at least partially mediated by the PI3K pathway.

  • If Buparlisib has no impact on the this compound effect, it is likely not mediated by the PI3K pathway.

cluster_0 Experimental Setup cluster_1 Analysis A Seed Cells B Prepare this compound and BKM120 dilutions A->B C Treat Cells: - Vehicle - this compound only - BKM120 only - this compound + BKM120 B->C D Incubate (24-72h) C->D E Perform Downstream Assay (e.g., Viability, Western Blot) D->E F Analyze Data: Compare co-treatment to single agent controls E->F

Caption: Workflow for PI3K off-target control experiment.

Protocol 2: Control for NF-κB Off-Target Effects using TPCA-1

This protocol details the use of the IKK-2 inhibitor TPCA-1 to investigate the involvement of the NF-κB pathway in the observed effects of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • TPCA-1

  • Vehicle control (e.g., DMSO)

  • Optional: NF-κB activator (e.g., TNF-α)

  • Reagents for downstream analysis (e.g., luciferase reporter assay, Western blot for phospho-p65)

Procedure:

  • Cell Seeding: Seed cells and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions and working dilutions of this compound and TPCA-1 in culture medium.

  • Pre-treatment (Optional): If you are studying the inhibition of NF-κB activation, pre-treat cells with TPCA-1 (e.g., for 1-2 hours) before adding this compound or a known NF-κB activator like TNF-α.

  • Treatment:

    • Control Groups: Vehicle, this compound only, TPCA-1 only.

    • Co-treatment Group: this compound and TPCA-1.

    • Positive Control (for inhibition): TNF-α only, and TNF-α + TPCA-1.

  • Incubation: Incubate for the appropriate time for your endpoint (e.g., 4-24 hours).

  • Downstream Analysis: Measure NF-κB activity. This can be done using an NF-κB luciferase reporter assay or by Western blot for key markers like phosphorylated IκBα or phosphorylated p65.

Interpretation:

  • If TPCA-1 blocks the effect of this compound, it indicates the involvement of the NF-κB pathway.

  • Confirm that TPCA-1 effectively inhibits NF-κB activation in your system by observing its effect on the TNF-α positive control.

Protocol 3: OPRL1 Gene Knockdown using siRNA

This protocol provides a general workflow for using siRNA to knockdown the NOP receptor (OPRL1) to validate that the effects of this compound are on-target.

Materials:

  • Cells expressing OPRL1

  • OPRL1-targeting siRNA (at least 2 distinct sequences recommended)

  • Non-targeting (scramble) control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM or other serum-free medium

  • This compound

  • Reagents for validation (qRT-PCR primers for OPRL1, anti-NOP receptor antibody for Western blot)

Procedure:

  • siRNA Transfection:

    • One day before transfection, seed cells so they will be 70-90% confluent at the time of transfection.

    • Dilute siRNA and transfection reagent separately in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.

    • Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target mRNA and protein.

  • Validation of Knockdown:

    • Harvest a subset of cells to confirm knockdown efficiency.

    • qRT-PCR: Extract RNA, perform reverse transcription, and use qRT-PCR to measure OPRL1 mRNA levels relative to a housekeeping gene and the non-targeting control.

    • Western Blot: Lyse cells, quantify protein, and perform a Western blot using an antibody against the NOP receptor to confirm a reduction in protein levels.

  • This compound Treatment: Once knockdown is confirmed, treat the OPRL1-knockdown cells and control cells with this compound and perform your primary assay.

Interpretation:

  • If the effect of this compound is significantly reduced or completely absent in the OPRL1-knockdown cells compared to the control cells, this provides strong evidence that the effect is mediated by the NOP receptor.

start Day 1: Seed Cells transfect Day 2: Transfect with - OPRL1 siRNA - Scramble siRNA start->transfect incubate Day 3-4: Incubate for 48-72 hours transfect->incubate split Split Cells incubate->split validate Validation Cohort: - qRT-PCR for mRNA - Western Blot for Protein split->validate experiment Experimental Cohort: Treat with this compound split->experiment analyze_validate Confirm OPRL1 Knockdown validate->analyze_validate analyze_experiment Perform Primary Assay experiment->analyze_experiment analyze_validate->analyze_experiment If knockdown is successful conclusion This compound Effect Abolished in Knockdown Cells? analyze_experiment->conclusion on_target On-Target Effect Confirmed conclusion->on_target Yes off_target Off-Target Effect Likely conclusion->off_target No

Caption: Experimental workflow for OPRL1 siRNA knockdown and validation.

References

Ensuring consistent JTC-801 delivery in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent and effective delivery of JTC-801 in long-term research studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like1 (ORL1) receptor.[1][2] It binds to this receptor with a high affinity, thereby blocking the actions of the endogenous ligand N/OFQ.[1] This antagonism has been shown to produce analgesic and anxiolytic effects in various preclinical models.[1][3]

Q2: What are the recommended solvents and storage conditions for this compound?

A2: this compound is soluble in DMSO and ethanol but is insoluble in water. For in vivo studies, it is often prepared in a vehicle containing DMSO, PEG300, Tween-80, and saline or corn oil. Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use to ensure stability and prevent precipitation.

Q3: What are the typical routes of administration and dosages for this compound in long-term studies?

A3: this compound can be administered via various routes, including oral (p.o.), intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.). The choice of administration route and dosage depends on the specific experimental design and animal model. For example, in long-term studies in rats modeling post-traumatic stress disorder, this compound has been administered daily via i.p. injection at a dose of 6 mg/kg. For oral administration, doses in the range of 1-3 mg/kg have been shown to be effective in producing anti-nociceptive effects in mice and rats.

Q4: What is the pharmacokinetic profile of this compound?

A4: In mice, after oral administration, the peak plasma concentration of this compound is reached between one to four hours. The plasma half-life has been reported to be 8.2 hours. This compound distributes to various tissues, with accumulation observed in the liver, kidney, and pancreas.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent behavioral or physiological effects over time 1. Degradation of this compound in the dosing solution. While stock solutions in DMSO are stable for extended periods when stored properly, the stability of diluted working solutions for in vivo use is not well-documented. It is best practice to prepare fresh working solutions daily. 2. Precipitation of this compound in the dosing solution. this compound has poor water solubility. If the final concentration in an aqueous-based vehicle is too high, or if the solution is stored for an extended period, the compound may precipitate. Visually inspect the solution for any particulate matter before each administration. If precipitation occurs, gentle warming or sonication may help to redissolve the compound. 3. Variability in drug administration. Inconsistent administration techniques, especially with oral gavage or injections, can lead to variability in the delivered dose. Ensure that all personnel are properly trained and follow a standardized protocol.1. Prepare fresh working solutions of this compound daily. Avoid storing diluted solutions for more than a few hours. 2. Ensure complete dissolution of this compound in the vehicle. Follow the recommended solvent order (e.g., DMSO first, then co-solvents, then aqueous component). If precipitation is observed, consider preparing a fresh solution at a slightly lower concentration. 3. Standardize administration procedures. For oral gavage, use appropriate gavage needle sizes and techniques to minimize stress and ensure accurate delivery. For injections, rotate injection sites in long-term studies to avoid local tissue irritation.
Adverse effects in vehicle control group 1. Vehicle-related toxicity. Some vehicles, particularly those containing higher concentrations of DMSO or other organic solvents, can cause adverse effects in long-term studies, such as local irritation, inflammation, or systemic toxicity.1. Conduct a pilot study to assess the tolerability of the chosen vehicle over the planned study duration. 2. Whenever possible, use the lowest effective concentration of solvents like DMSO. 3. Monitor all animals (including controls) closely for any signs of adverse reactions.
Precipitation observed in the dosing solution upon storage 1. Limited solubility of this compound in the final vehicle. The solubility of this compound is highly dependent on the composition of the vehicle. 2. Temperature fluctuations during storage. Changes in temperature can affect the solubility of the compound.1. Prepare fresh dosing solutions immediately before use. 2. If short-term storage is unavoidable, store the solution at a controlled room temperature and protect it from light. 3. Before administration, always visually inspect the solution for any signs of precipitation. If present, the solution should be discarded and a fresh one prepared.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO≥ 20 mg/mL
Ethanol8.96 mg/mL (20 mM)
WaterInsoluble

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Solid Powder-20°C3 years
Stock Solution in DMSO-80°C6 months
Stock Solution in DMSO-20°C1 month

Table 3: In Vivo Formulations for this compound

Formulation CompositionAchieved SolubilityReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

  • Weigh the required amount of this compound powder.

  • Dissolve the this compound powder in DMSO to create a stock solution. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

  • Based on the desired final concentration and dosing volume, calculate the required volumes of the stock solution and other vehicle components.

  • In a sterile tube, add the required volume of the this compound stock solution.

  • Sequentially add the other vehicle components, ensuring the solution is clear after each addition. A common vehicle is composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Vortex the final solution thoroughly to ensure homogeneity.

  • Visually inspect the solution for any precipitation before administration.

  • It is recommended to prepare this working solution fresh on the day of the experiment.

Protocol 2: In Vivo Administration via Oral Gavage in Mice

  • Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.

  • Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal or stomach perforation.

  • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

  • Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.

  • Slowly administer the this compound solution.

  • Carefully withdraw the gavage needle.

  • Monitor the animal for any signs of distress after the procedure.

Mandatory Visualization

JTC801_Signaling_Pathway JTC801 This compound NOPR NOP Receptor (ORL1) JTC801->NOPR Antagonist G_Protein Gi/o Protein NOPR->G_Protein Activates N_OFQ Nociceptin/Orphanin FQ (N/OFQ) N_OFQ->NOPR Agonist AC Adenylyl Cyclase G_Protein->AC Ca_Channel Ca2+ Channels G_Protein->Ca_Channel K_Channel K+ Channels G_Protein->K_Channel cAMP ↓ cAMP Analgesia Analgesia & Anxiolysis cAMP->Analgesia Ca_Influx ↓ Ca2+ Influx Ca_Influx->Analgesia K_Efflux ↑ K+ Efflux K_Efflux->Analgesia

Caption: this compound acts as an antagonist at the NOP receptor, blocking N/OFQ signaling.

JTC801_Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation JTC801_powder This compound Powder DMSO_stock Dissolve in DMSO (Stock Solution) JTC801_powder->DMSO_stock Working_solution Prepare Fresh Working Solution DMSO_stock->Working_solution Vehicle_prep Prepare Vehicle (e.g., PEG300, Tween-80, Saline) Vehicle_prep->Working_solution Dosing Administer this compound (e.g., Oral Gavage) Working_solution->Dosing Animal_model Select Animal Model (e.g., Mouse, Rat) Animal_model->Dosing Control_group Administer Vehicle (Control) Animal_model->Control_group Behavioral_tests Behavioral Assays (e.g., Hot Plate, EPM) Dosing->Behavioral_tests Physiological_measures Physiological Measures (e.g., Blood Samples) Dosing->Physiological_measures Control_group->Behavioral_tests Control_group->Physiological_measures Data_analysis Data Analysis Behavioral_tests->Data_analysis Physiological_measures->Data_analysis

Caption: A generalized workflow for in vivo studies using this compound.

Troubleshooting_Logic start Inconsistent Results? check_solution Is the dosing solution prepared fresh daily? start->check_solution check_precipitation Is there visible precipitation? check_solution->check_precipitation Yes prepare_fresh Action: Prepare fresh solution daily. check_solution->prepare_fresh No check_administration Are administration procedures standardized? check_precipitation->check_administration No reformulate Action: Reformulate or sonicate to redissolve. Check concentration. check_precipitation->reformulate Yes check_vehicle Are there adverse effects in the vehicle control group? check_administration->check_vehicle Yes standardize_protocol Action: Retrain personnel and standardize protocols. check_administration->standardize_protocol No vehicle_study Action: Conduct vehicle tolerability study. check_vehicle->vehicle_study Yes

Caption: A logical troubleshooting guide for inconsistent this compound study results.

References

Validating JTC-801 activity in a new experimental setup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JTC-801. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental validation.

I. This compound at a Glance: Dual Mechanisms of Action

This compound is a versatile molecule with two distinct, experimentally validated mechanisms of action:

  • ORL1/NOP Receptor Antagonism: this compound is a selective antagonist of the Opioid Receptor-Like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP).[1][2] This activity is primarily associated with its analgesic effects.[2]

  • Induction of Alkaliptosis in Cancer Cells: In various cancer cell lines, this compound has been shown to induce a novel form of pH-dependent programmed cell death termed "alkaliptosis".[3][4] This effect is independent of its ORL1 receptor antagonism and involves the activation of NF-κB, leading to the downregulation of carbonic anhydrase 9 (CA9), a key regulator of intracellular pH.

II. Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound activity across different experimental systems.

Table 1: In Vitro Efficacy of this compound
ParameterCell LineValueAssay TypeReference
Ki HeLa (expressing human ORL1)8.2 nMRadioligand Binding
IC50 HeLa (expressing human ORL1)94 ± 8.6 nM[³H]-nociceptin Binding
IC50 HeLa (expressing human ORL1)2.58 µMForskolin-induced cAMP accumulation
Effective Concentration PANC1, MiaPaCa2 (Pancreatic Cancer)1.25–20 µMCell Viability Assay
Effective Concentration M14 (Melanoma)Not specifiedProliferation, Migration, Invasion Assays
Table 2: In Vivo Efficacy of this compound
Animal ModelDosageAdministration RouteEffectReference
Mice0.01 mg/kg and aboveIntravenous (i.v.)Antagonized nociceptin-induced allodynia
Mice1 mg/kg and aboveOral (p.o.)Antagonized nociceptin-induced allodynia
Rats6 mg/kg, once dailyIntraperitoneal (i.p.)Reversed SPS-induced mechanical allodynia and thermal hyperalgesia
Mice with PANC1 xenografts20 mg/kg, once every dayOral gavageInhibited tumor growth

III. Experimental Workflows and Signaling Pathways

A. Validating ORL1/NOP Receptor Antagonism

This workflow outlines the key steps to confirm that this compound is acting as an antagonist at the ORL1/NOP receptor in your experimental setup.

G cluster_0 Experimental Setup cluster_1 cAMP Accumulation Assay cluster_2 Data Analysis & Interpretation A Select cell line expressing ORL1/NOP receptor B Culture cells to optimal density A->B C Prepare this compound and agonist (e.g., nociceptin) solutions B->C D Pre-treat cells with this compound C->D E Stimulate cells with Forskolin + agonist D->E F Lyse cells and measure intracellular cAMP levels E->F G Compare cAMP levels in treated vs. control groups F->G H Confirm this compound blocks agonist-induced inhibition of cAMP G->H

Workflow for validating this compound as an ORL1/NOP antagonist.

B. This compound Signaling Pathway as an ORL1/NOP Antagonist

The following diagram illustrates the canonical signaling pathway of the ORL1/NOP receptor and the antagonistic action of this compound.

cluster_0 Cell Membrane ORL1 ORL1/NOP Receptor G_protein Gi/o Protein ORL1->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Nociceptin Nociceptin (Agonist) Nociceptin->ORL1 Binds and Activates JTC801 This compound (Antagonist) JTC801->ORL1 Binds and Blocks Downstream Downstream Cellular Effects cAMP->Downstream Regulates ATP ATP ATP->AC

This compound antagonizes the Nociceptin-ORL1/NOP signaling pathway.

C. Validating this compound-Induced Alkaliptosis

This workflow details the experimental steps to validate the induction of alkaliptosis by this compound in cancer cells.

cluster_0 Experimental Setup cluster_1 Phenotypic Assays cluster_2 Mechanistic Assays cluster_3 Data Analysis & Interpretation A Select a sensitive cancer cell line (e.g., PANC1) B Culture cells and treat with a dose-range of this compound A->B C Measure cell viability (e.g., MTT or clonogenic assay) B->C D Measure intracellular pH (e.g., using BCECF-AM dye) B->D E Assess NF-κB activation (e.g., p65 nuclear translocation) B->E F Measure CA9 expression (e.g., Western blot or qRT-PCR) B->F G Correlate decreased viability with increased intracellular pH C->G D->G H Confirm NF-κB activation and subsequent CA9 downregulation E->H F->H

Workflow for validating this compound-induced alkaliptosis.

D. This compound Signaling Pathway in Alkaliptosis

The diagram below illustrates the signaling cascade initiated by this compound that leads to alkaliptosis in cancer cells.

cluster_0 Cytoplasm JTC801 This compound NFkB NF-κB Activation JTC801->NFkB Activates CA9_mRNA CA9 mRNA NFkB->CA9_mRNA Represses Transcription CA9_Protein CA9 Protein CA9_mRNA->CA9_Protein Translation pH_increase Intracellular pH Increase CA9_Protein->pH_increase Inhibition of CA9 leads to Alkaliptosis Alkaliptosis pH_increase->Alkaliptosis Induces

This compound induces alkaliptosis via NF-κB and CA9 downregulation.

IV. Troubleshooting Guides and FAQs

Category 1: General Handling and Preparation

Q1: How should I dissolve and store this compound?

A1: this compound is soluble in DMSO (up to 90 mg/mL) and ethanol. For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years. Once dissolved, stock solutions can be stored at -80°C for up to one year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo studies, a suspension can be made in 0.5% methylcellulose.

Q2: I am observing precipitate in my this compound stock solution after thawing. What should I do?

A2: Precipitate formation can occur, especially after prolonged storage or if the stock solution is not properly sealed to prevent moisture absorption, which can reduce solubility in DMSO. Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the compound. If the precipitate persists, it is recommended to prepare a fresh stock solution.

Category 2: Validating ORL1/NOP Antagonism (cAMP Assay)

Q3: My cAMP assay is showing a low signal-to-noise ratio. How can I improve it?

A3: A low signal-to-noise ratio can be due to several factors:

  • Low Receptor Expression: Confirm that your chosen cell line expresses sufficient levels of the ORL1/NOP receptor. You can check this via qPCR or Western blot.

  • Inefficient Agonist Stimulation: Perform a dose-response curve for your agonist (e.g., nociceptin) to determine the optimal concentration (typically EC80 for antagonist assays). Also, optimize the stimulation time.

  • cAMP Degradation: Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in your assay buffer to prevent the degradation of newly synthesized cAMP.

  • Suboptimal Cell Density: Titrate the number of cells per well to find the optimal density that provides a robust signal without a high basal reading.

Q4: I am not observing a clear antagonistic effect of this compound. What could be the reason?

A4:

  • Incorrect this compound Concentration: Ensure you are using an appropriate concentration range. Based on the IC50 value of 2.58 µM for inhibiting nociceptin-induced suppression of cAMP, you may need to test concentrations in the micromolar range.

  • Agonist Concentration is Too High: If the agonist concentration is saturating, it may be difficult for the antagonist to compete effectively. Use an agonist concentration at or near its EC80.

  • Insufficient Pre-incubation Time: Allow for sufficient pre-incubation with this compound before adding the agonist to ensure it has had time to bind to the receptor. A pre-incubation time of 15-30 minutes is a good starting point.

Category 3: Validating Alkaliptosis

Q5: My cell viability results with this compound are inconsistent between experiments. What are the possible causes?

A5: Inconsistent cell viability results can stem from several sources:

  • Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and plates. Overly confluent or sparse cultures can respond differently to treatment.

  • Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the drug and affect cell viability. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data points.

  • Drug Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock to ensure consistent potency.

  • Assay-Specific Issues: For MTT assays, ensure complete solubilization of formazan crystals and be aware that some compounds can interfere with the MTT reagent. For clonogenic assays, ensure single-cell suspensions are plated and that colonies are allowed sufficient time to form.

Q6: I am not observing a significant increase in intracellular pH after this compound treatment. What should I check?

A6:

  • Cell Line Sensitivity: Not all cell lines may be equally sensitive to this compound-induced alkaliptosis. Pancreatic cancer cell lines like PANC1 and MiaPaCa2 have been shown to be sensitive.

  • This compound Concentration and Treatment Duration: Alkaliptosis is a time- and dose-dependent process. A 24-hour treatment with this compound in the range of 10-20 µM has been shown to be effective in PANC1 cells. You may need to perform a time-course and dose-response experiment to determine the optimal conditions for your cell line.

  • pH Measurement Technique: Ensure your pH measurement method is sensitive and properly calibrated. Fluorescent dyes like BCECF-AM are commonly used. It is crucial to perform an in situ calibration for each experiment. Alternative methods include using pH-sensitive fluorescent proteins or microelectrodes.

Q7: My Western blot results for CA9 expression after this compound treatment are ambiguous.

A7:

  • Antibody Specificity: Ensure your primary antibody for CA9 is specific and validated for Western blotting.

  • Hypoxia-Inducible Expression: CA9 is a hypoxia-inducible gene. Ensure your cell culture conditions are not hypoxic, as this can lead to high basal expression of CA9 and may mask the downregulating effect of this compound.

  • Loading Controls: Use a reliable loading control to ensure equal protein loading between lanes.

  • Time Course: The downregulation of CA9 by this compound is a transcriptional effect, so it will take time to observe a decrease in protein levels. A time-course experiment (e.g., 12, 24, 48 hours) may be necessary to identify the optimal time point for observing the effect.

Q8: I am seeing NF-κB activation, but no significant cell death. Why might this be?

A8: NF-κB activation is a necessary but may not be a sufficient step for inducing alkaliptosis in all cell types. The downstream effect on CA9 and the cell's ability to regulate its intracellular pH are also critical. Some cell lines may have compensatory mechanisms to maintain pH homeostasis despite NF-κB activation. It is important to measure both NF-κB activation and the downstream consequences (CA9 downregulation and intracellular pH increase) to get a complete picture of the cellular response to this compound.

V. Detailed Experimental Protocols

A. cAMP Accumulation Assay (for ORL1/NOP Antagonism)
  • Cell Seeding: Seed ORL1/NOP-expressing cells (e.g., HeLa-hORL1) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Cell Culture: Culture cells overnight at 37°C in a 5% CO2 incubator.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of a known ORL1/NOP agonist (e.g., nociceptin) in an appropriate solvent.

    • Prepare a stock solution of forskolin in DMSO.

    • Prepare assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).

  • Assay Procedure:

    • Wash cells once with serum-free medium.

    • Add assay buffer to each well and incubate for 10-15 minutes at 37°C.

    • Add serial dilutions of this compound to the appropriate wells and pre-incubate for 15-30 minutes at 37°C.

    • Add the ORL1/NOP agonist at its EC80 concentration to all wells except the basal control.

    • Add forskolin to all wells to stimulate adenylate cyclase.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's instructions of your chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).

    • Measure intracellular cAMP levels using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced effect by this compound.

    • Plot the data and determine the IC50 value for this compound.

B. Cell Viability Assay (MTT Assay for Alkaliptosis)
  • Cell Seeding: Seed cancer cells (e.g., PANC1) in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well).

  • Cell Culture: Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add the this compound-containing medium to the respective wells.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT reagent (final concentration of 0.5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium and MTT only) from all readings.

    • Express the results as a percentage of the vehicle-treated control.

    • Plot a dose-response curve and calculate the IC50 value.

C. Western Blot for CA9 Expression
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the lysate and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against CA9 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH).

    • Quantify the band intensities and normalize the CA9 signal to the loading control.

References

JTC-801 Dosage Adjustment for Different Animal Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting the dosage of JTC-801 for various animal models. This compound is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] It is an orally active compound that has demonstrated analgesic effects in multiple animal studies, showing particular promise for neuropathic pain and allodynia.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the NOP receptor.[1] By blocking the activity of the endogenous ligand N/OFQ at this receptor, it modulates downstream signaling pathways. In the context of pain and anxiety, this antagonism has been shown to reverse hyperalgesia and allodynia.[3] In other cellular contexts, such as cancer, this compound has been observed to influence pathways like the PI3K-Akt-mTOR and NF-κB signaling cascades.

Q2: What are the established dosage ranges for this compound in common animal models?

A2: Established dosages for this compound are primarily available for mouse and rat models. The effective dose can vary significantly depending on the administration route and the experimental model. For a detailed summary of reported dosages, please refer to the Data Presentation section below.

Q3: Is there any information on this compound dosage for non-human primates?

A3: Currently, there is no publicly available literature detailing the use and established dosage of this compound in non-human primate models. In such cases, researchers should start with a dose-range finding study. A theoretical starting dose can be estimated using allometric scaling from established rodent data. A detailed guide on how to perform this calculation is provided in the Experimental Protocols section.

Q4: What are the known side effects or toxicity of this compound?

A4: At higher doses or with repeated administration, some localized inflammation at the injection site has been reported in rats. Preclinical safety and toxicology studies are crucial for any new experimental setup. It is recommended to conduct thorough safety pharmacology and toxicology assessments as part of the experimental design.

Q5: How should I prepare and store this compound?

A5: this compound is soluble in DMSO and ethanol. For in vivo studies, it has been prepared in vehicles such as 3% DMSO and 0.05% hydroxypropylcellulose. It is important to refer to the manufacturer's instructions for specific solubility and stability information. Stock solutions should be stored at -20°C or -80°C to ensure stability.

Data Presentation

The following table summarizes the reported dosages of this compound used in various experimental settings in mice and rats. This information can serve as a starting point for designing new experiments.

Animal ModelExperimental ContextRoute of AdministrationDosage RangeObserved EffectReference
Mouse Nociceptin-induced allodyniaIntravenous (i.v.)0.01 mg/kgAntagonized allodynia
Nociceptin-induced allodyniaOral (p.o.)1 mg/kgAntagonized allodynia
Hot-plate test (acute pain)Intravenous (i.v.)0.01 mg/kg (MED)Prolonged escape response latency
Hot-plate test (acute pain)Oral (p.o.)1 mg/kg (MED)Prolonged escape response latency
Sciatic nerve injury (neuropathic pain)Intraperitoneal (i.p.)0.1 - 10 mg/kgAnti-allodynic effects
Rat Formalin test (acute pain)Intravenous (i.v.)0.01 mg/kg (MED)Reduced nociceptive response
Formalin test (acute pain)Oral (p.o.)1 mg/kg (MED)Reduced nociceptive response
Post-traumatic stress disorder (PTSD) modelIntraperitoneal (i.p.)6 mg/kg (once daily)Reversed mechanical allodynia, thermal hyperalgesia, and anxiety-like behavior
Chronic constrictive injury (neuropathic pain)Intraperitoneal (i.p.)1 mg/kg (twice daily)Efficacy in reducing pain
Spinal nerve ligation (neuropathic pain)Oral (p.o.)3 mg/kg (single dose)Increased withdrawal latency
Neuropathic pain modelOral (in food)0.03% - 0.06% of foodAlleviated heat-evoked hyperalgesia

MED: Minimum Effective Dose

Experimental Protocols

General Protocol for Dose-Range Finding Study

When establishing a new animal model or using a species for which there is no prior dosage information (e.g., non-human primates), a dose-range finding study is essential.

  • Literature Review & Allometric Scaling:

    • Thoroughly review existing literature for this compound dosages in other species.

    • If no data exists for the target species, use allometric scaling from a known species (e.g., rat) to estimate a starting dose. The following formula can be used to calculate the Human Equivalent Dose (HED) from an animal dose, which can then be adapted for other species based on body surface area ratios. A simplified approach is to use conversion factors.

    Example: Allometric Scaling from Rat to Cynomolgus Monkey (Theoretical)

    • Step 1: Identify a well-tolerated and effective dose in rats. From the literature, 6 mg/kg (i.p.) was effective in a rat PTSD model.

    • Step 2: Use a conversion factor to estimate the equivalent dose in the new species. The conversion factor (Km) is based on body weight and metabolic rate.

      • Km for rat = 6

      • Km for monkey = 12

    • Step 3: Calculate the estimated dose.

      • Dose (Monkey) = Dose (Rat) x [Km (Rat) / Km (Monkey)]

      • Dose (Monkey) = 6 mg/kg x (6 / 12) = 3 mg/kg

    This provides a theoretical starting point. It is crucial to begin with a dose significantly lower than this estimation and escalate cautiously.

  • Experimental Design:

    • Use a small number of animals per group.

    • Start with a low dose (e.g., 1/10th of the estimated effective dose).

    • Include a vehicle control group.

    • Administer the drug via the intended route.

    • Monitor animals closely for any signs of toxicity or adverse effects (e.g., changes in behavior, weight loss, signs of distress).

    • Gradually escalate the dose in subsequent groups until the desired pharmacological effect is observed or signs of toxicity appear.

  • Data Collection:

    • Record all observations systematically.

    • Measure relevant physiological and behavioral parameters.

    • Collect blood samples for pharmacokinetic analysis if possible.

Protocol for this compound Administration in a Rat Neuropathic Pain Model

This protocol is based on a study investigating the effects of this compound in a rat model of post-traumatic stress disorder with pain symptoms.

  • Animals: Male Sprague Dawley rats.

  • Housing: Individually housed throughout the study period.

  • Drug Preparation: Prepare this compound in a vehicle of 3% DMSO and 0.05% hydroxypropylcellulose.

  • Dosage and Administration:

    • Administer this compound at a dose of 6 mg/kg via intraperitoneal (i.p.) injection.

    • Administer once daily for the duration of the treatment period (e.g., 14 days).

    • A control group should receive an equivalent volume of the vehicle.

  • Behavioral Testing:

    • Assess mechanical allodynia using von Frey filaments.

    • Assess thermal hyperalgesia using a plantar test.

    • Evaluate anxiety-like behavior using an elevated plus maze.

  • Biochemical Analysis:

    • At the end of the study, collect blood and cerebrospinal fluid (CSF) to measure N/OFQ levels.

    • Collect brain tissue (e.g., amygdala, hippocampus, periaqueductal gray) to analyze NOP receptor protein and gene expression via immunoblotting and real-time PCR, respectively.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect at expected dosage - Incorrect dose calculation or preparation.- Poor bioavailability via the chosen administration route.- Insufficient drug concentration at the target site.- Animal model is not sensitive to this compound.- Double-check all calculations and ensure proper solubilization of the compound.- Consider a different route of administration (e.g., i.v. or i.p. instead of p.o.).- Increase the dose in a stepwise manner.- Verify the expression and function of the NOP receptor in your animal model.
High variability in results - Inconsistent drug administration.- Individual differences in animal metabolism.- Variability in the induction of the experimental model.- Ensure consistent timing and technique for drug administration.- Increase the number of animals per group.- Refine the experimental model to reduce variability in the baseline phenotype.
Adverse effects observed (e.g., inflammation, sedation) - Dose is too high.- The vehicle is causing irritation.- Off-target effects of the drug.- Reduce the dosage.- Administer a vehicle-only control to assess its effects.- Consider a different formulation or route of administration to minimize local irritation.
Compound precipitates out of solution - Poor solubility in the chosen vehicle.- Temperature changes affecting solubility.- Consult the manufacturer's data sheet for optimal solvents.- Prepare fresh solutions for each experiment.- Consider using a co-solvent or a different vehicle formulation.

Mandatory Visualizations

Signaling Pathways of this compound

JTC801_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JTC801 This compound NOPR NOP Receptor (ORL-1) JTC801->NOPR Antagonizes AC Adenylyl Cyclase NOPR->AC Inhibition Blocked PI3K PI3K NOPR->PI3K Modulates NFkB_complex IκB-NF-κB NOPR->NFkB_complex Modulates cAMP cAMP AC->cAMP Gene_Expression Gene Expression (e.g., related to pain, inflammation, cell survival) cAMP->Gene_Expression Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Gene_Expression NFkB NF-κB NFkB_complex->NFkB NFkB->Gene_Expression

Caption: this compound signaling pathways.

Experimental Workflow for this compound Dose Adjustment

JTC801_Workflow cluster_planning Phase 1: Planning & Estimation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis & Refinement Lit_Review 1. Literature Review (Mouse & Rat Data) Allo_Scaling 2. Allometric Scaling (Estimate Starting Dose for New Species) Lit_Review->Allo_Scaling Dose_Range 3. Dose-Range Finding Study (Low, Mid, High Doses + Vehicle) Allo_Scaling->Dose_Range Toxicity_Monitor 4. Monitor for Toxicity & Adverse Effects Dose_Range->Toxicity_Monitor Efficacy_Assess 5. Assess Pharmacological Efficacy Dose_Range->Efficacy_Assess Data_Analysis 6. Analyze Data (Dose-Response Curve) Toxicity_Monitor->Data_Analysis Efficacy_Assess->Data_Analysis Optimal_Dose 7. Determine Optimal Dose (Efficacy vs. Safety) Data_Analysis->Optimal_Dose

Caption: Workflow for this compound dose adjustment.

References

Validation & Comparative

JTC-801: A Comparative Analysis of Selectivity for the Nociceptin/Orphanin FQ (NOP) Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

JTC-801 is a potent and selective, non-peptide antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor or opioid receptor-like1 (ORL-1).[1][2][3] As the fourth member of the opioid receptor family, the NOP receptor system presents a distinct pharmacological profile compared to the classical mu (MOP), delta (DOP), and kappa (KOP) opioid receptors.[4][5] This guide provides an objective comparison of this compound's selectivity for the NOP receptor over other opioid receptors, supported by experimental data and detailed methodologies.

Data Presentation: Receptor Binding Affinity and Selectivity

The selectivity of this compound is primarily demonstrated through competitive radioligand binding assays, which determine the inhibition constant (Kᵢ). The Kᵢ value represents the concentration of a ligand that will bind to 50% of the receptors in the absence of a competing radioligand, with a lower Kᵢ indicating higher binding affinity.

Table 1: this compound Binding Affinity (Kᵢ) at Opioid Receptors

Receptor Subtype Ligand Kᵢ (nM) Source Organism/Cell Line Reference
NOP (ORL-1) This compound 8.2 Human (Recombinant)
NOP (ORL-1) This compound 44.5 Human (HeLa Cells)
MOP (μ) This compound ~102.5 ¹ Human (Recombinant)
KOP (κ) This compound ~1057.8 ¹ Human (Recombinant)

| DOP (δ) | this compound | ~8651 ¹ | Human (Recombinant) | |

¹ Kᵢ values for MOP, KOP, and DOP are estimated based on the reported selectivity ratios relative to the NOP Kᵢ of 8.2 nM.

Table 2: this compound Selectivity Ratios Relative to NOP Receptor

Comparison Selectivity Fold (NOP vs. Other) Reference
MOP (μ) ~12.5-fold
KOP (κ) ~129-fold

| DOP (δ) | ~1055-fold | |

These data clearly illustrate that this compound possesses a significant binding preference for the NOP receptor over the classical opioid receptors.

Functional assays further corroborate this selectivity. In studies using rat brain membranes, this compound effectively inhibited N/OFQ-stimulated [³⁵S]-GTPγS binding (a measure of G-protein activation) but had no effect on the MOP-selective agonist DAMGO's ability to stimulate binding. Furthermore, the antinociceptive effects of this compound in animal models are not blocked by the general opioid antagonist naloxone, providing in vivo evidence that its mechanism of action is independent of classical opioid receptors.

Experimental Protocols

The following are generalized protocols representative of the methodologies used to determine the binding affinity and functional antagonism of compounds like this compound.

1. Radioligand Competition Binding Assay (for Kᵢ Determination)

This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor.

  • Materials:

    • Receptor Source: Cell membranes prepared from cell lines stably expressing the human NOP, MOP, DOP, or KOP receptor (e.g., HEK293, CHO, HeLa cells).

    • Radioligands: A high-affinity radiolabeled ligand for each receptor (e.g., [³H]-nociceptin for NOP, [³H]-DAMGO for MOP).

    • Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).

    • Binding Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.

    • Detection: Liquid scintillation counter.

  • Procedure:

    • Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg protein) with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.

    • Controls: Include wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + a high concentration of a non-radiolabeled, high-affinity ligand like naloxone).

    • Equilibration: Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

    • Termination: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

    • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

2. [³⁵S]-GTPγS Binding Assay (for Functional Antagonism)

This functional assay measures the extent of G-protein activation following receptor stimulation by an agonist and its inhibition by an antagonist.

  • Materials:

    • Receptor Source: Cell membranes expressing the receptor of interest.

    • Reagents: [³⁵S]-GTPγS (a non-hydrolyzable GTP analog), GDP, agonist (e.g., N/OFQ), antagonist (this compound).

    • Assay Buffer: Typically contains 50 mM Tris-HCl, MgCl₂, NaCl, and EDTA.

  • Procedure:

    • Pre-incubation: Incubate cell membranes with the antagonist (this compound) at various concentrations.

    • Activation: Add the agonist (at its EC₅₀ concentration) and [³⁵S]-GTPγS to initiate the reaction.

    • Incubation: Allow the reaction to proceed at 30°C for a defined period (e.g., 60 minutes).

    • Termination & Measurement: Terminate the reaction by rapid filtration, similar to the binding assay. Measure the amount of bound [³⁵S]-GTPγS via liquid scintillation counting.

    • Data Analysis: Plot the percentage of agonist-stimulated [³⁵S]-GTPγS binding against the log concentration of this compound. This allows for the determination of the antagonist's IC₅₀ value, reflecting its functional potency.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

NOP and classical opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαᵢ/ₒ proteins. Activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and modulating ion channel activity.

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gαi/oβγ NOP->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP (Decreased) AC->cAMP Produces N_OFQ N/OFQ (Agonist) N_OFQ->NOP Binds & Activates JTC801 This compound (Antagonist) JTC801->NOP Binds & Blocks ATP->AC Conversion

Caption: NOP receptor signaling pathway and antagonism by this compound.

Classical_Opioid_Signaling cluster_membrane Cell Membrane Opioid_R MOP / DOP / KOP Receptor G_protein Gαi/oβγ Opioid_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP (Decreased) AC->cAMP Produces Endorphin Endogenous Opioid (e.g., Endorphin) Endorphin->Opioid_R Binds & Activates ATP->AC Conversion

Caption: General signaling pathway for classical opioid receptors.

Experimental Workflow

The process of determining receptor selectivity involves a systematic series of experiments to compare the binding and functional activity of a compound across different receptor subtypes.

Selectivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Receptor Membrane Preparation (e.g., from CHO/HEK293 cells) Binding_Assay 3. Competition Binding Assay (for NOP, MOP, DOP, KOP) Membrane_Prep->Binding_Assay Ligand_Prep 2. Radioligand & Test Compound (this compound) Preparation Ligand_Prep->Binding_Assay Functional_Assay 4. Functional Assay (Optional) (e.g., [35S]GTPγS or cAMP) Binding_Assay->Functional_Assay Confirm in functional context IC50_Calc 5. Calculate IC50 Values Binding_Assay->IC50_Calc Ki_Calc 6. Calculate Ki from IC50 (Cheng-Prusoff) IC50_Calc->Ki_Calc Selectivity_Ratio 7. Determine Selectivity Ratios (Ki_Other / Ki_NOP) Ki_Calc->Selectivity_Ratio

References

JTC-801 in the Landscape of NOP Receptor Antagonists: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The nociceptin/orphanin FQ (NOP) receptor, a member of the opioid receptor family, has emerged as a significant target for the development of novel analgesics and therapeutics for other neurological disorders. Antagonism of the NOP receptor has shown promise in preclinical models of pain, depression, and Parkinson's disease. This guide provides a comparative analysis of the efficacy of JTC-801, a selective NOP receptor antagonist, against other notable antagonists, supported by available experimental data.

Quantitative Comparison of NOP Receptor Antagonists

The following table summarizes the in vitro binding affinities and functional potencies of this compound and other key NOP receptor antagonists. It is important to note that the data are compiled from various studies and may not be directly comparable due to differing experimental conditions.

CompoundReceptor Binding Affinity (Ki, nM)Functional Antagonist Potency (IC50 / pA2 / pKB)Selectivity ProfileReference
This compound 8.2 (human NOP), 44.5 (human ORL1)IC50 = 94 nM ([³H]-nociceptin binding), IC50 = 2.58 µM (cAMP accumulation)~12.5-fold vs µ, ~129-fold vs κ, ~1055-fold vs δ
J-113,397 -pKB = 8.71 (GTPγS binding), pKB = 7.95 (cAMP accumulation)Highly selective for NOP over classical opioid receptors
SB-612,111 Higher affinity than J-113,397pKB = 9.70 (GTPγS binding), pKB = 8.63 (cAMP accumulation)Higher selectivity for NOP than J-113,397
UFP-101 --Selective NOP receptor antagonist
LY-2940094 --NOP receptor antagonist

In Vivo Efficacy of this compound

This compound has demonstrated significant anti-nociceptive effects in various animal models of pain. In the mouse hot-plate test, this compound prolonged the escape response latency with minimum effective doses (MED) of 0.01 mg/kg (i.v.) and 1 mg/kg (p.o.). In the rat formalin test, it reduced both the first and second phases of the nociceptive response at the same MEDs. Notably, the anti-nociceptive action of this compound was not inhibited by the general opioid antagonist naloxone, indicating its mechanism of action is independent of classical opioid receptors. Furthermore, this compound has been shown to reverse mechanical allodynia and thermal hyperalgesia in a rat model of post-traumatic stress disorder (PTSD).

NOP Receptor Signaling and Antagonism

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Agonist binding to the NOP receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. NOP receptor antagonists, such as this compound, competitively bind to the receptor, blocking the binding of the endogenous ligand nociceptin/orphanin FQ (N/OFQ) and preventing the downstream signaling events.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist N/OFQ (Agonist) Agonist->NOP Binds & Activates Antagonist This compound (Antagonist) Antagonist->NOP Binds & Blocks ATP ATP Response Decreased Neuronal Excitability cAMP->Response Leads to Radioligand_Binding_Workflow A Prepare cell membranes expressing NOP receptor B Incubate membranes with [³H]-Nociceptin and test compound A->B C Separate bound and free radioligand by filtration B->C D Wash filters to remove non-specific binding C->D E Measure radioactivity D->E F Calculate IC50 and Ki E->F cAMP_Assay_Workflow A Seed NOP receptor- expressing cells B Pre-incubate with NOP antagonist A->B C Stimulate with NOP agonist, forskolin, and IBMX B->C D Lyse cells and measure intracellular cAMP C->D E Determine antagonist IC50 D->E

Unraveling the Mechanism: JTC-801's Anti-Allodynic Effects are Independent of Classical Opioid Pathways

Author: BenchChem Technical Support Team. Date: November 2025

JTC-801 has demonstrated significant efficacy in preclinical models of neuropathic and inflammatory pain, offering a promising alternative to traditional opioid analgesics. A key differentiator of this compound is its mechanism of action, which operates outside the pathways targeted by morphine and other opioids. This distinction is critical, as it suggests that this compound may be devoid of the common adverse side effects associated with opioid use, such as respiratory depression, tolerance, and dependence.

This compound vs. Classical Opioids: A Comparative Overview

FeatureThis compoundClassical Opioids (e.g., Morphine)
Primary Target Nociceptin/Orphanin FQ (NOP) ReceptorMu (µ), Kappa (κ), and Delta (δ) Opioid Receptors
Mechanism of Action Antagonist of the NOP receptor, blocking the effects of the endogenous ligand N/OFQ.Agonists of opioid receptors, mimicking the effects of endogenous opioids like endorphins.
Effect on Allodynia Reverses tactile allodynia in various preclinical models.[1]Can be effective for some types of pain but can also induce hyperalgesia and allodynia with chronic use.
Naloxone Challenge Anti-nociceptive effects are not blocked by naloxone.[2][3]Analgesic effects are readily reversed by naloxone.
Potential Side Effects Preclinical studies suggest a lower side effect profile compared to opioids.High potential for tolerance, dependence, respiratory depression, and constipation.

Experimental Validation with Naloxone

The definitive evidence for this compound's non-opioid mediated analgesia comes from direct challenge studies with naloxone. In a key study, the anti-nociceptive action of this compound was examined in the rat formalin test, a model of inflammatory pain. The results unequivocally demonstrated that pre-treatment with naloxone did not inhibit the analgesic effects of this compound.[2][3]

Experimental Protocol: Naloxone Challenge in the Rat Formalin Test

This protocol outlines the methodology used to validate the non-opioid mediated anti-nociceptive effects of this compound.

1. Animal Model:

  • Male Sprague-Dawley rats are used.

  • Animals are housed under standard laboratory conditions with free access to food and water.

  • All experiments are conducted in accordance with ethical guidelines for animal research.

2. Drug Administration:

  • This compound: Administered either intravenously (i.v.) at a dose of 0.01 mg/kg or orally (p.o.) at 1 mg/kg.

  • Naloxone: Administered subcutaneously (s.c.) at a dose of 10 mg/kg.

  • Formalin: A 5% formalin solution is injected into the plantar surface of the rat's hind paw to induce a biphasic pain response.

3. Experimental Procedure:

  • Rats are pre-treated with naloxone (10 mg/kg, s.c.).

  • Following the naloxone pre-treatment, this compound is administered at the specified doses.

  • After the administration of this compound, formalin is injected into the hind paw.

  • Nociceptive behavior (licking and biting of the injected paw) is observed and quantified during the two distinct phases of the formalin test: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

4. Data Analysis:

  • The duration of nociceptive behavior is recorded and compared between different treatment groups: vehicle control, this compound alone, and naloxone + this compound.

  • Statistical analysis is performed to determine if there is a significant difference in the anti-nociceptive effect of this compound in the presence and absence of naloxone.

Results Summary:

Treatment GroupEarly Phase Nociceptive BehaviorLate Phase Nociceptive Behavior
VehicleBaseline pain responseBaseline pain response
This compound (0.01 mg/kg, i.v.)Significant reductionSignificant reduction
Naloxone (10 mg/kg, s.c.) + this compound (0.01 mg/kg, i.v.)No significant difference compared to this compound aloneNo significant difference compared to this compound alone

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the distinct signaling pathways of this compound and classical opioids, as well as the experimental workflow for the naloxone challenge study.

cluster_0 This compound Pathway cluster_1 Classical Opioid Pathway This compound This compound NOP Receptor NOP Receptor This compound->NOP Receptor antagonizes Analgesia Analgesia NOP Receptor->Analgesia blocks pro-nociceptive signal N/OFQ N/OFQ N/OFQ->NOP Receptor activates Opioid (e.g., Morphine) Opioid (e.g., Morphine) Opioid Receptors (µ, κ, δ) Opioid Receptors (µ, κ, δ) Opioid (e.g., Morphine)->Opioid Receptors (µ, κ, δ) activates Analgesia_Opioid Analgesia Opioid Receptors (µ, κ, δ)->Analgesia_Opioid Naloxone Naloxone Naloxone->Opioid Receptors (µ, κ, δ) antagonizes Start Start Animal Acclimation Animal Acclimation Start->Animal Acclimation Group Assignment Group Assignment Animal Acclimation->Group Assignment Vehicle Vehicle Group Assignment->Vehicle Control This compound This compound Group Assignment->this compound Test 1 Naloxone + this compound Naloxone + this compound Group Assignment->Naloxone + this compound Test 2 Drug Administration Drug Administration Vehicle->Drug Administration This compound->Drug Administration Naloxone + this compound->Drug Administration Formalin Injection Formalin Injection Drug Administration->Formalin Injection Behavioral Observation Behavioral Observation Formalin Injection->Behavioral Observation Data Analysis Data Analysis Behavioral Observation->Data Analysis End End Data Analysis->End

References

Cross-Validation of JTC-801's Anticancer Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of JTC-801's effects across various cancer cell lines. It includes supporting experimental data, detailed protocols, and a look at alternative therapeutic strategies.

This compound, a selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, has emerged as a promising anti-cancer agent with a unique mechanism of action.[1][2][3][4] This guide synthesizes findings from multiple studies to offer a cross-validation of its efficacy in different cancer models, providing a valuable resource for preclinical research and development.

Mechanism of Action: Inducing a Novel Form of Cell Death

This compound primarily induces a pH-dependent, non-apoptotic form of cell death termed "alkaliptosis".[1] This process is initiated by the activation of the NF-κB signaling pathway, which in turn represses the expression of carbonic anhydrase IX (CA9). CA9 is a key enzyme involved in maintaining the acidic tumor microenvironment, and its downregulation leads to intracellular alkalinization and subsequent cell death.

In some cancer cell lines, such as melanoma and liver cancer, the anti-proliferative and pro-apoptotic effects of this compound have also been linked to the inhibition of the PI3K-Akt-mTOR signaling pathway.

Comparative Efficacy Across Cancer Cell Lines

This compound has demonstrated cytotoxic effects across a broad spectrum of cancer cell lines, with notable sensitivity observed in pancreatic, melanoma, prostate, kidney, and central nervous system (CNS) cancers. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in different studies.

Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines

Cell LineIC50 (µM)Reference
PANC-1~5
MiaPaCa-2~5
CFPAC-1~10
PANC2.03~10
BxPc3~10
CAPAN2~10

Table 2: IC50 Values of this compound in Melanoma, Prostate, Kidney, and CNS Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Reference
MelanomaM14Not explicitly stated, but effective at suppressing proliferation
ProstatePC-3~10
Kidney786-0~10
CNSSF-295~10

Note: The IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis for PI3K/Akt Pathway

Western blotting is used to detect specific proteins in a sample. This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the PI3K/Akt pathway.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR, and β-actin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Transwell Migration and Invasion Assay

This assay is used to assess the migratory and invasive potential of cancer cells.

  • Chamber Preparation: For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is needed.

  • Cell Seeding: Seed cancer cells (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber of the Transwell insert.

  • Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

Visualizing the Pathways and Workflow

To better understand the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

JTC801_Mechanism JTC801 This compound NFkB NF-κB Activation JTC801->NFkB CA9 CA9 Expression (Carbonic Anhydrase IX) NFkB->CA9 Represses pH Intracellular Alkalinization CA9->pH Regulates (Acidification) Alkaliptosis Alkaliptosis (Cell Death) pH->Alkaliptosis PI3K_Akt_Pathway JTC801 This compound PI3K PI3K JTC801->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Experimental_Workflow cluster_invitro In Vitro Assays CellCulture Cancer Cell Lines Treatment This compound Treatment CellCulture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Migration Migration/Invasion (Transwell Assay) Treatment->Migration WesternBlot Protein Analysis (Western Blot) Treatment->WesternBlot

References

JTC-801's Efficacy in Modulating Akt Phosphorylation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the Western blot validation of JTC-801's effect on Akt phosphorylation, with a comparative look at alternative inhibitors.

This compound, a selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2][3] A key mechanism underlying these effects is the downregulation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, growth, and metabolism. This guide provides a comprehensive overview of the Western blot validation of this compound's impact on Akt phosphorylation, a pivotal event in this pathway, and compares its activity with other established Akt inhibitors.

Comparative Analysis of Akt Phosphorylation Inhibitors

For a comprehensive understanding of this compound's potency, this guide includes a comparison with other well-characterized Akt inhibitors. The following table summarizes the available data on the inhibitory concentrations of this compound and its alternatives.

InhibitorTarget(s)Cell Line(s)Effective Concentration / IC50Reference(s)
This compound PI3K/Akt/mTOR pathwayM14 Melanoma, Hep G2 Hepatoblastoma, U2OS OsteosarcomaSignificant reduction in p-Akt at 10 µM
Perifosine Akt (allosteric inhibitor)MM.1S multiple myelomaIC50: 4.7 µM
MK-2206 Akt1, Akt2, Akt3 (allosteric inhibitor)Cell-free assaysIC50: 8 nM (Akt1), 12 nM (Akt2), 65 nM (Akt3)
GSK2141795 (Uprosertib) Akt1, Akt2, Akt3 (ATP-competitive inhibitor)Cell-free assaysIC50: 180 nM (Akt1), 328 nM (Akt2), 38 nM (Akt3)

Visualizing the Mechanism and Workflow

To elucidate the biological context and experimental procedure, the following diagrams have been generated.

PI3K/Akt/mTOR Signaling Pathway and this compound Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt p-Akt (Active) p-Akt (Active) Akt->p-Akt (Active) phosphorylation mTOR mTOR p-Akt (Active)->mTOR p-mTOR (Active) p-mTOR (Active) mTOR->p-mTOR (Active) phosphorylation Cell Survival, Growth, Proliferation Cell Survival, Growth, Proliferation p-mTOR (Active)->Cell Survival, Growth, Proliferation This compound This compound This compound->PI3K inhibits

PI3K/Akt/mTOR pathway and this compound's point of inhibition.

Western Blot Workflow for p-Akt and Total Akt Validation cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Data Analysis Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer to Membrane Protein Transfer to Membrane SDS-PAGE->Protein Transfer to Membrane Blocking Blocking Protein Transfer to Membrane->Blocking Primary Antibody Incubation (p-Akt or Total Akt) Primary Antibody Incubation (p-Akt or Total Akt) Blocking->Primary Antibody Incubation (p-Akt or Total Akt) Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation (p-Akt or Total Akt)->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Imaging Imaging Detection->Imaging Densitometry & Normalization Densitometry & Normalization Imaging->Densitometry & Normalization

Step-by-step workflow for Western blot analysis.

Experimental Protocols

A detailed protocol for the Western blot analysis of Akt phosphorylation is provided below. This protocol is a synthesis of standard procedures and can be adapted based on specific cell lines and laboratory conditions.

1. Cell Culture and Treatment:

  • Plate cells (e.g., M14 melanoma, Hep G2 hepatoblastoma, or U2OS osteosarcoma) in appropriate culture dishes and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentrations (e.g., a dose-response from 1 to 20 µM, with 10 µM being a key concentration) for a specified time (e.g., 24 hours). Include a vehicle-treated control group.

  • For comparison, treat parallel cultures with alternative inhibitors such as Perifosine, MK-2206, or GSK2141795 at their respective effective concentrations.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a polyacrylamide gel (e.g., 10%).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting and Detection:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or Thr308) overnight at 4°C with gentle agitation.

  • Wash the membrane extensively with TBST to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Wash the membrane again with TBST.

  • For detection, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.

5. Stripping and Re-probing for Total Akt:

  • To normalize the p-Akt signal, the same membrane can be stripped of the bound antibodies using a stripping buffer.

  • After stripping, re-block the membrane and probe with a primary antibody for total Akt.

  • Follow the same immunodetection steps as described above.

6. Data Analysis:

  • Quantify the band intensities for both p-Akt and total Akt using densitometry software.

  • Normalize the p-Akt signal to the total Akt signal for each sample to account for any variations in protein loading.

  • Compare the normalized p-Akt levels in the this compound-treated samples to the vehicle-treated control to determine the extent of inhibition.

This comprehensive guide provides researchers with the necessary information to validate the effect of this compound on Akt phosphorylation and to objectively compare its performance with other commercially available Akt inhibitors. The provided protocols and diagrams serve as a foundation for designing and executing robust experiments in the field of cancer research and drug development.

References

JTC-801 and Cell Death: A Comparative Analysis of Apoptosis and Alkaliptosis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A critical examination of the conflicting evidence surrounding JTC-801's mechanism of action in inducing cell death. This guide compares studies presenting this compound as a caspase-3-activating apoptosis inducer with research identifying it as a trigger for a novel pH-dependent cell death pathway known as alkaliptosis.

Introduction

This compound, a selective antagonist for the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, has garnered attention for its potential as an anti-cancer agent.[1] However, the precise mechanism by which it induces cell death is a subject of conflicting scientific reports. While some studies indicate that this compound triggers apoptosis, characterized by the activation of effector caspases like caspase-3, other significant research suggests a different, caspase-independent pathway called alkaliptosis.[1][2][3] This guide provides an objective comparison of these findings to offer researchers a comprehensive understanding of the current, nuanced landscape of this compound-induced cell death.

Comparative Analysis of this compound's Effects on Cell Death Pathways

The primary discrepancy in the literature lies in whether this compound induces classical apoptosis or an alternative cell death mechanism. The following table summarizes the key findings from conflicting studies.

Study FocusCell LinesProposed Mechanism of Cell DeathCaspase-3 ActivationSupporting Evidence
Apoptosis Induction Colon Cancer (HCT116, HT-29)[1], Osteosarcoma (U2OS), Ovarian Cancer (SKOV3)Apoptosis via PI3K pathway inhibitionYes , significant increase in Active Caspase-3 levels.Western blot analysis showed increased levels of Bax and Active Caspase-3, and decreased Bcl-2.
Alkaliptosis Induction Pancreatic Ductal Adenocarcinoma (PANC1, MiaPaCa2), and a panel of 60 other cancer cell linesAlkaliptosis, a pH-dependent regulated necrosisNo , this compound did not induce cleavage of caspase-3 or PARP.Western blot analysis showed no change in cleaved caspase-3. Cell death was not prevented by apoptosis inhibitors (Z-VAD-FMK).

Signaling Pathways: Apoptosis vs. Alkaliptosis

The proposed signaling pathways for this compound are fundamentally different. One pathway culminates in the activation of caspase-3, a hallmark of apoptosis, while the other involves NF-κB activation and intracellular alkalinization, leading to alkaliptosis.

JTC801_Apoptosis_Pathway JTC801 This compound PI3K_pathway PI3K/Akt/mTOR Pathway JTC801->PI3K_pathway inhibits Bcl2 Bcl-2 (Anti-apoptotic) PI3K_pathway->Bcl2 inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound in certain cancer cells.

JTC801_Alkaliptosis_Pathway JTC801 This compound NFkB NF-κB Activation JTC801->NFkB CA9_repression CA9 Gene Repression NFkB->CA9_repression CA9_protein Carbonic Anhydrase 9 (CA9) CA9_repression->CA9_protein reduces expression pH_regulation Intracellular pH Regulation CA9_protein->pH_regulation disrupts Intracellular_pH Intracellular Alkalinization (pH increase) Alkaliptosis Alkaliptosis Intracellular_pH->Alkaliptosis

Caption: Proposed alkaliptosis pathway induced by this compound.

Experimental Protocols

To aid researchers in evaluating the effects of this compound, the following are detailed methodologies for key experiments.

Western Blot for Caspase-3 Cleavage

This protocol is used to detect the active (cleaved) form of caspase-3, a key indicator of apoptosis.

  • Cell Lysis:

    • Treat cells with this compound at desired concentrations and time points. Include a positive control for apoptosis (e.g., staurosporine) and an untreated negative control.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system. An increase in the band corresponding to cleaved caspase-3 indicates apoptosis.

Caspase-3 Colorimetric Activity Assay

This assay quantifies the enzymatic activity of caspase-3.

  • Sample Preparation:

    • Induce apoptosis in cells by treating with this compound.

    • Lyse the cells according to the kit manufacturer's protocol (typically involving a specific lysis buffer).

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Measure protein concentration of the lysate.

  • Assay Reaction:

    • In a 96-well plate, add a specified amount of protein lysate to each well.

    • Prepare a reaction mixture containing a caspase-3 substrate (e.g., DEVD-pNA).

    • Add the reaction mixture to each well.

    • Incubate the plate at 37°C for 1-2 hours.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which directly correlates with caspase-3 activity.

  • Data Analysis:

    • Compare the absorbance of this compound-treated samples to untreated controls to determine the fold increase in caspase-3 activity.

Caspase3_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_assay Caspase-3 Activity Assay cluster_analysis Data Analysis start Seed Cells treatment Treat with this compound (and controls) start->treatment harvest Harvest & Lyse Cells treatment->harvest quantify Quantify Protein harvest->quantify add_lysate Load Lysate into 96-well plate quantify->add_lysate add_substrate Add DEVD-pNA Substrate add_lysate->add_substrate incubate Incubate at 37°C add_substrate->incubate read Read Absorbance (405 nm) incubate->read analyze Calculate Fold Change in Caspase-3 Activity read->analyze

Caption: Experimental workflow for a colorimetric caspase-3 activity assay.

Conclusion

The available evidence on this compound's mechanism of inducing cell death is conflicting. While studies in colon, ovarian, and osteosarcoma cancer cells suggest it promotes apoptosis through caspase-3 activation, compelling research in pancreatic cancer and other cell lines demonstrates a caspase-independent mechanism termed alkaliptosis. This suggests that this compound's mode of action may be cell-type dependent. For researchers investigating this compound, it is crucial to not presume a single mechanism. We recommend performing comprehensive cell death analyses, including assays for caspase-3 activation, PARP cleavage, and intracellular pH measurements, to elucidate the specific pathway active in their model system. This comparative approach is essential for the accurate interpretation of experimental data and the future development of this compound as a potential therapeutic agent.

References

JTC-801 Demonstrates Novel Anti-Tumor Activity in Pancreatic Cancer Models, Offering a Potential Alternative to Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals in oncology are closely following the development of JTC-801, a novel compound that has shown significant anti-tumor effects in preclinical pancreatic cancer models. Unlike standard chemotherapies that target rapidly dividing cells, this compound induces a unique form of pH-dependent cell death known as alkaliptosis, presenting a promising new therapeutic avenue for a notoriously difficult-to-treat cancer. This guide provides a comprehensive comparison of this compound's performance with that of standard chemotherapy agents, based on available preclinical data.

Mechanism of Action: A Departure from Conventional Cytotoxicity

Standard chemotherapies, such as gemcitabine and the FOLFIRINOX regimen (5-fluorouracil, leucovorin, irinotecan, and oxaliplatin), primarily work by inducing DNA damage and interfering with cellular metabolism, leading to apoptosis in rapidly proliferating cancer cells.

In contrast, this compound operates through a distinct signaling pathway. It activates the transcription factor NF-κB, which in turn suppresses the expression of Carbonic Anhydrase 9 (CA9).[1] CA9 is a key enzyme involved in maintaining the acidic tumor microenvironment. Its downregulation by this compound leads to an increase in intracellular pH, triggering alkaliptosis, a novel form of programmed cell death.[1]

JTC801_Signaling_Pathway JTC801 This compound NFkB NF-κB Activation JTC801->NFkB CA9 CA9 Expression (Carbonic Anhydrase 9) NFkB->CA9 Represses pH Increased Intracellular pH CA9->pH Regulates Alkaliptosis Alkaliptosis (Cell Death) pH->Alkaliptosis

This compound Signaling Pathway

Preclinical Efficacy: this compound in Pancreatic Cancer Models

Studies utilizing various pancreatic cancer models have demonstrated the in vivo efficacy of this compound. The following tables summarize key findings from these preclinical studies.

Table 1: Efficacy of this compound in Pancreatic Cancer Xenograft and Genetically Engineered Mouse Models
Model TypeCell Line / StrainTreatment RegimenKey OutcomesReference
XenograftPANC-120 mg/kg this compound, oral, daily for 2 weeksSignificant tumor growth inhibition. Reduced tumor weight.[1]
OrthotopicKPC Cells20 mg/kg this compound, oral, daily for 3 weeksProlonged survival of C57BL/6 mice. Reduced tumor size and weight.[1]
MetastasisKPC Cells20 mg/kg this compound, oral, daily for 2 weeksReduced number of lung tumor nodules.[1]
Genetically EngineeredKCH Mice20 mg/kg this compound, oral, twice a week for 4 weeksProlonged survival at 12 weeks of age.

Standard Chemotherapy Performance in Pancreatic Cancer Models

For comparison, the following tables summarize representative data for standard chemotherapies, gemcitabine and FOLFIRINOX, in similar preclinical pancreatic cancer models. It is important to note that these results are from separate studies and not from a direct head-to-head comparison with this compound.

Table 2: Efficacy of Gemcitabine in Pancreatic Cancer Mouse Models
Model TypeCell Line / StrainTreatment RegimenKey OutcomesReference
XenograftPanc185Not specifiedTumor growth inhibition.
Patient-Derived Xenograft (PDX)Not specified100 mg/kg gemcitabine, weeklyInitial tumor response followed by regrowth (resistance).
OrthotopicHuman pancreatic GER tumor cells100 mg/kg gemcitabine, i.v. on days 6, 9, 12, 15Increased median survival time compared to control.
Table 3: Efficacy of FOLFIRINOX in Pancreatic Cancer Mouse Models
Model TypeCell Line / StrainTreatment RegimenKey OutcomesReference
Spontaneous (KPC mice)KPCTwo cycles of mFOLFIRINOXMedian OS of 15 days (vs. 6.5 days in control).
OrthotopicMurine PDAC cells (Hy15549, Han4.13)Two intravenous doses of FOLFIRINOXSignificant reduction in tumor size and increased apoptosis.

Experimental Protocols

This compound Administration in Mouse Models
  • Xenograft Model: Human pancreatic cancer cells (e.g., PANC-1) are subcutaneously injected into immunodeficient mice. Once tumors are established, mice are treated orally with this compound (e.g., 20 mg/kg daily). Tumor volume and weight are monitored.

  • Orthotopic Model: Pancreatic cancer cells derived from KPC mice (Pdx1-Cre;KRasG12D/+;Tp53R172H/+) are surgically implanted into the pancreas of C57BL/6 mice. Treatment with this compound is initiated, and survival, tumor size, and weight are assessed.

  • Metastasis Model: KPC cells are injected into the tail vein of C57BL/6 mice to establish lung metastases. Mice are then treated with this compound, and the number of metastatic nodules is quantified.

  • Genetically Engineered Mouse Model (GEMM): KCH mice (Pdx-1-Cre;KrasG12D/+ crossed with Hmgb1flox/flox mice) that spontaneously develop pancreatic tumors are treated with this compound, and survival is the primary endpoint.

Experimental_Workflow cluster_model Pancreatic Cancer Model cluster_endpoints Efficacy Assessment Xenograft Xenograft (e.g., PANC-1 cells in nude mice) Treatment Treatment Administration - this compound (Oral) - Standard Chemotherapy (e.g., i.v.) Xenograft->Treatment Orthotopic Orthotopic (KPC cells in C57BL/6 mice) Orthotopic->Treatment GEMM GEMM (e.g., KPC mice) GEMM->Treatment TumorGrowth Tumor Growth Inhibition (Volume & Weight) Treatment->TumorGrowth Survival Survival Analysis Treatment->Survival Metastasis Metastasis Quantification Treatment->Metastasis

General Experimental Workflow
Standard Chemotherapy Administration in Mouse Models

  • Gemcitabine: Typically administered intravenously (i.v.) or intraperitoneally (i.p.) at doses around 100-120 mg/kg, often in cycles (e.g., twice weekly for several weeks).

  • FOLFIRINOX: A combination of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin administered intravenously. Dosing schedules in mice are adapted from clinical protocols and can be complex, often involving multiple injections per cycle.

Conclusion

This compound presents a novel and promising approach to treating pancreatic cancer by inducing alkaliptosis, a mechanism distinct from that of standard cytotoxic chemotherapies. Preclinical data in various mouse models demonstrate its ability to inhibit tumor growth and prolong survival. While direct comparative studies with standard-of-care agents like gemcitabine and FOLFIRINOX are lacking, the available evidence suggests that this compound has significant anti-tumor activity and warrants further investigation as a potential new therapy for pancreatic cancer. Future head-to-head preclinical and clinical trials will be crucial to fully elucidate its therapeutic potential relative to current treatment options.

References

Safety Operating Guide

Personal protective equipment for handling Jtc-801

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling JTC-801. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent contact and inhalation.[1] The following table summarizes the required PPE.

Protection Type Specific Requirement Rationale
Hand Protection Chemical impermeable gloves (complying with EU Directive 89/686/EEC and standard EN 374)To prevent skin contact.[1]
Eye/Face Protection Safety glasses with side-shields or a full-face respirator if exposure limits are exceeded or irritation occurs.To protect eyes from dust, splashes, and vapors.[1]
Skin and Body Protection Fire/flame resistant and impervious clothing, suitable protective clothing.To prevent skin contact and protect from fire hazards.[1]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. For firefighting, a self-contained breathing apparatus is necessary.To avoid inhalation of dust, mists, gases, or vapors.[1]

II. Safe Handling and Operational Plan

Safe handling practices are paramount to minimize exposure and prevent accidents.

A. Engineering Controls and Work Environment:

  • Ventilation: Always handle this compound in a well-ventilated place. Ensure adequate ventilation to control airborne concentrations.

  • Ignition Sources: Remove all sources of ignition as a precautionary measure. Use non-sparking tools to prevent fire caused by electrostatic discharge.

  • Emergency Preparedness: Set up emergency exits and a risk-elimination area.

B. Procedural Workflow for Handling this compound:

The following diagram outlines the standard procedure for handling this compound in a laboratory setting.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don appropriate PPE B Ensure proper ventilation A->B C Remove ignition sources B->C D Weigh/measure this compound C->D Proceed to handling E Perform experimental procedure D->E F Decontaminate work area E->F Procedure complete G Properly store or dispose of this compound F->G H Remove and dispose of PPE G->H I Wash hands thoroughly H->I

Caption: Workflow for the safe handling of this compound, from preparation to post-handling procedures.

III. Emergency Procedures

In case of accidental exposure, immediate action is crucial.

Exposure Route First Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

IV. Spill and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and further exposure.

A. Spill Response:

  • Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.

  • Clean-up: Use personal protective equipment during clean-up. Avoid dust formation.

  • Environmental Protection: Do not let the chemical enter drains. Discharge into the environment must be avoided.

B. Disposal:

  • Follow all federal, state, and local regulations for hazardous waste disposal.

  • Contaminated packaging should be disposed of in the same manner as the product itself.

V. Storage

Proper storage is necessary to maintain the integrity of this compound and ensure safety.

Storage Condition Requirement
Container Store in a tightly closed container.
Environment Store in a dry, cool, and well-ventilated place.
Incompatibilities Store apart from foodstuff containers or incompatible materials.

VI. Chemical and Physical Properties

The following table summarizes key properties of this compound.

Property Value
Molecular Formula C₂₆H₂₅N₃O₂·HCl
Molecular Weight 447.96 g/mol
CAS Number 244218-51-7

This information is intended for trained laboratory personnel. Always refer to the most current Safety Data Sheet (SDS) for this compound before handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.